(5-Cyano-4-methylthiophen-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-cyano-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXNUVYZCKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675153 | |
| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119899-50-1 | |
| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Cyano-4-methylthiophen-2-yl)boronic acid CAS number
An In-depth Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. As a substituted heteroaromatic boronic acid, this reagent is of significant interest for the construction of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. This document will delve into its physicochemical properties, synthesis, mechanistic role in palladium-catalyzed cross-coupling reactions, and broader applications, grounding all technical discussions in established chemical principles.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 1119899-50-1[1]
-
Molecular Formula: C₆H₆BNO₂S
-
Molecular Weight: 167.00 g/mol [2]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Weight | 167.00 g/mol | PubChem[2] |
| Appearance | Typically a solid powder | General Knowledge |
| Storage | Store in a cool, dry, dark place under an inert atmosphere; freezer storage at -20°C is recommended for long-term stability. | Sigma-Aldrich[3][4] |
The Strategic Importance of Boronic Acids in Synthesis
Boronic acids and their derivatives are foundational reagents in organic chemistry due to their unique combination of stability, reactivity, and low toxicity.[5] Their utility stems from the electrophilic nature of the boron atom, which possesses a vacant p-orbital, allowing it to act as a Lewis acid.[6] This property is central to their role in one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.[7][8]
The incorporation of boron-containing functional groups has become a validated strategy in drug discovery, leading to several FDA-approved therapeutics like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[9][10] The boronic acid moiety can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[6][11]
Synthesis Pathway and Rationale
The synthesis of aryl and heteroaryl boronic acids typically involves the reaction of an organometallic intermediate (derived from the corresponding halide) with a trialkyl borate, followed by acidic hydrolysis. The following workflow outlines a standard, logical approach for the preparation of this compound.
Diagram: Synthetic Workflow
Caption: A logical workflow for the synthesis of the target boronic acid.
Experimental Causality:
-
Halogen-Metal Exchange: The process begins with a halogenated precursor, 2-bromo-5-cyano-4-methylthiophene. This precursor is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. The n-BuLi selectively exchanges the bromine atom for lithium, creating a highly nucleophilic lithiated thiophene species.
-
Borylation: The nucleophilic carbon of the lithium intermediate readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Triisopropyl borate is often chosen over simpler borates (like trimethyl borate) because the bulky isopropyl groups can help prevent the formation of over-alkylation products (ate complexes).
-
Acidic Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly subjected to hydrolysis with an aqueous acid (e.g., dilute HCl). This step protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product.
This self-validating protocol is a cornerstone of organoboron chemistry, reliably converting an aryl halide into its corresponding boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[7][12] Its discovery was a watershed moment in organic synthesis, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
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(5-Cyano-4-methylthiophen-2-yl)boronic acid molecular weight
An In-Depth Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: Properties, Synthesis, and Application
Introduction
This compound is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic chemistry. As a bifunctional molecule, it incorporates a thiophene ring, a common and privileged scaffold in medicinal chemistry, with a reactive boronic acid moiety. This unique combination makes it an invaluable reagent for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. Its utility is particularly pronounced in the field of drug discovery and development, where the precise and efficient formation of carbon-carbon bonds is paramount for synthesizing novel therapeutic agents.
This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, discussing its synthetic rationale, and exploring its application in robust chemical transformations. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.
Physicochemical and Structural Properties
The efficacy and reactivity of a chemical reagent are fundamentally dictated by its physical and chemical properties. For this compound, these properties inform its storage, handling, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 167.00 g/mol | [1] |
| Molecular Formula | C₆H₆BNO₂S | [1][2] |
| CAS Number | 1119899-50-1 | [2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | B(C1=CC(=C(S1)C)C#N)(O)O | [1] |
| Physical Form | Solid | [4] |
| Storage Conditions | Store in a cool, dry, and dark place under an inert atmosphere; freezer storage (-20°C) is recommended. | [2][4] |
Synthesis and Mechanistic Considerations
The synthesis of heteroaryl boronic acids like this compound typically relies on a strategy of directed ortho-metalation (DoM) followed by borylation.
Common Synthetic Pathway:
-
Halogenation: The synthesis often commences with a suitably substituted thiophene precursor, such as 2-bromo-3-methyl-4-cyanothiophene. The bromine atom serves as a handle for subsequent metal-halogen exchange.
-
Lithiation: The brominated thiophene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C). This step facilitates a lithium-halogen exchange, generating a highly reactive thienyllithium intermediate. The choice of a low temperature is critical to prevent side reactions and decomposition of the organolithium species.
-
Borylation: The nucleophilic thienyllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes the ester groups to yield the desired this compound.
Core Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its role as a coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in organic synthesis.[5][6] Its robustness, mild reaction conditions, and exceptional tolerance of a vast array of functional groups have cemented its status as an indispensable tool in the synthesis of pharmaceuticals and advanced materials.[6]
In this context, this compound enables the direct installation of the cyano- and methyl-substituted thiophene moiety onto various aromatic and heteroaromatic cores. This is particularly significant as thiophene rings are bioisosteres of phenyl rings and are present in numerous FDA-approved drugs. Boronic acids themselves are also recognized for their unique biological activities, with several drugs, such as the proteasome inhibitor Bortezomib, featuring a boronic acid functional group.[7][8][9]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for the cross-coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 2-aryl-5-cyano-4-methylthiophene derivative.
Reagents & Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄), 3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step, as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The use of degassed solvents further minimizes oxygen exposure.
-
Reaction Execution: Heat the reaction mixture to a temperature between 85-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.
-
Characterization (Self-Validation): Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and confirm the formation of the new C-C bond.
-
¹¹B NMR Spectroscopy: Can be used to monitor the consumption of the boronic acid starting material.[10]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition of the product.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound, with a molecular weight of 167.00 g/mol , is a highly valuable and versatile reagent for synthetic organic chemistry.[1] Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures, which are foundational motifs in many pharmaceutical agents. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage this building block effectively in the pursuit of novel molecular entities.
References
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). SemOpenAlex. Retrieved December 31, 2025, from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca. Retrieved December 31, 2025, from [Link]
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Valdés, C., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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(4-Cyano-5-methylthiophen-2-yl)boronic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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5-Cyanothiophene-2-boronic acid pinacol ester. (n.d.). Boron Molecular. Retrieved December 31, 2025, from [Link]
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Al-Daffash, N., & Al-Sanea, M. M. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved December 31, 2025, from [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Topics. Retrieved December 31, 2025, from [Link]
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Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. Retrieved December 31, 2025, from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved December 31, 2025, from [Link]
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4-Methylthiophene-2-boronic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
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A Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
(5-Cyano-4-methylthiophen-2-yl)boronic acid is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a thiophene ring substituted with cyano and methyl groups, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity—with a focus on its pivotal role in Suzuki-Miyaura cross-coupling reactions—and its applications in the field of drug development. We will explore the mechanistic underpinnings of its reactivity, offer a plausible synthetic strategy, present a representative experimental protocol, and detail essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel bioactive molecules.
Core Chemical and Physical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While specific experimental data for this exact compound is sparse, its characteristics can be reliably inferred from closely related thiophene boronic acids.
| Property | Data | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1119899-50-1 | [1][2] |
| Molecular Formula | C₆H₆BNO₂S | [3] |
| Molecular Weight | 167.00 g/mol | [3] |
| Appearance | Expected to be a white to light yellow or orange powder/crystalline solid | Inferred from[4][5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and THF. | Inferred from[4][5] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, dark place, preferably in a freezer under -20°C with an inert atmosphere. | [1][4][6] |
Reactivity and Mechanistic Insights
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and high efficiency in forming carbon-carbon bonds.[7][8]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like our title compound) and an organohalide or triflate.[8] This method is exceptionally powerful for creating biaryl structures, which are prevalent in many pharmaceutical agents. The boronic acid's stability, low toxicity, and ease of handling contribute to its widespread use.[9]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Reagent Choices
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The catalyst is the heart of the reaction. A low-valent Pd(0) species is required to initiate the cycle by inserting into the carbon-halide bond of the electrophile (Oxidative Addition).[8] The choice of ligands (L) on the palladium center is critical; bulky, electron-rich phosphine ligands often accelerate the reaction and improve stability.
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[7] This is arguably the rate-determining step, and the transfer of the organic group from boron to palladium cannot occur without this activation.
-
Solvent (e.g., Toluene, Dioxane, DMF, with Water): The solvent system must solubilize the reactants and facilitate the interaction between organic and inorganic components. Often, a mixture of an organic solvent and water is used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
Synthetic Strategy
While the commercial availability of this compound is established, understanding its synthesis is crucial for researchers. A common and plausible route for preparing aryl boronic acids involves a halogen-metal exchange followed by borylation.
Diagram 2: Plausible synthetic workflow for the target boronic acid.
This process typically involves cooling a solution of the starting bromo-thiophene to a low temperature (e.g., -78°C) under an inert atmosphere, followed by the slow addition of an organolithium reagent like n-butyllithium. The resulting lithiated intermediate is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Finally, an acidic aqueous work-up hydrolyzes the borate ester to yield the desired boronic acid.
Applications in Medicinal Chemistry
Boronic acids are indispensable tools in drug discovery.[10][11] The title compound is particularly valuable due to the combination of its functional groups.
-
Thiophene Ring: Thiophene is a bioisostere of a benzene ring, meaning it has a similar size and shape but different electronic properties. It is a common heterocyclic core in many FDA-approved drugs, often used to modulate metabolic stability, solubility, and target engagement.
-
Boronic Acid Moiety: Boronic acids are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological targets like enzyme active sites or carbohydrates.[9][12] This unique binding ability has led to the development of successful drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[10][13]
-
Cyano and Methyl Groups: These substituents provide chemists with fine control over the molecule's properties. The electron-withdrawing cyano group can influence the acidity of the boronic acid and serve as a hydrogen bond acceptor. The methyl group provides a point for steric interaction and can impact the molecule's lipophilicity and metabolic profile.
By using this compound in Suzuki couplings, researchers can efficiently incorporate this highly functionalized thiophene unit into lead compounds to explore structure-activity relationships (SAR) and optimize drug candidates.[14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.
Objective: To synthesize 2-Aryl-5-cyano-4-methylthiophene.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add toluene and water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL Water).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Aryl-5-cyano-4-methylthiophene.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Based on data for analogous thiophene and aryl boronic acids, the following precautions are mandated.
-
Hazard Identification: This compound should be treated as a hazardous substance. It is likely to be an irritant. Common hazards for similar boronic acids include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is strongly recommended.[4][6] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable features of its substituted thiophene core, provides a reliable and efficient pathway to novel molecules with therapeutic potential. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for any researcher aiming to exploit its full synthetic potential in the quest for next-generation pharmaceuticals.
References
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(5-Cyano-4-methylthiophen-2-yl)boronic acid synthesis route
An In-depth Technical Guide to the Synthesis of (5-Cyano-4-methylthiophen-2-yl)boronic acid
Abstract
This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility stems from the presence of a versatile boronic acid handle, which enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the precise formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the principal synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory application. We will explore two primary, field-proven methodologies: a classical approach via organolithium chemistry and a modern alternative using palladium-catalyzed borylation.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned strategy to ensure correct regiochemical control. The most logical and efficient approach involves the late-stage installation of the boronic acid moiety onto a pre-functionalized thiophene core. This strategy leverages a stable, well-defined precursor, thereby simplifying the final, crucial C-B bond formation step.
Our retrosynthetic analysis identifies 2-Bromo-4-methylthiophene-5-carbonitrile as the ideal key intermediate. This precursor strategically places a halogen atom at the desired position for borylation (C2), while the cyano and methyl groups are already installed at C5 and C4, respectively. The synthesis of this intermediate itself is a multi-step process, often starting from simpler thiophene derivatives or constructed via ring-formation reactions, but its availability sets the stage for a direct and high-yielding conversion to the target boronic acid.
Sources
A Technical Guide to the Spectroscopic Characterization of (5-Cyano-4-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the first step in its successful application.
| Identifier | Value | Source |
| IUPAC Name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | - |
| CAS Number | 1119899-50-1 | [1] |
| Molecular Formula | C₆H₆BNO₂S | [3] |
| Molecular Weight | 167.00 g/mol | [3] |
| Canonical SMILES | CC1=C(C=C(S1)B(O)O)C#N | - |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will show distinct signals for the methyl protons, the thiophene proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are sensitive to the solvent used, with DMSO-d₆ being a common choice for boronic acids due to its ability to solubilize the compound and exchange with the acidic B(OH)₂ protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene-H | 7.5 - 8.0 | Singlet (s) | 1H | The proton on the thiophene ring is expected to be deshielded due to the electron-withdrawing effects of the adjacent cyano and boronic acid groups, as well as the aromatic ring current. |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to the thiophene ring and will appear as a singlet in a typical chemical shift range for methyl groups on an aromatic ring. |
| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 (broad) | Singlet (s, broad) | 2H | The hydroxyl protons of the boronic acid are acidic and readily exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable depending on concentration and water content. In some cases, this signal may not be observed. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiophene C-B | 130 - 140 | The carbon atom directly attached to the boron is expected to be in this range, though the direct C-B coupling may lead to a broad signal. |
| Thiophene C-CN | 110 - 120 | The carbon atom of the thiophene ring attached to the cyano group will be deshielded. |
| Thiophene C-CH₃ | 135 - 145 | The carbon atom of the thiophene ring bearing the methyl group. |
| Thiophene CH | 130 - 140 | The protonated carbon of the thiophene ring. |
| Thiophene C-S (adjacent to C-B) | 145 - 155 | The carbon atom adjacent to the sulfur and the boronic acid group. |
| Cyano (-C≡N) | 115 - 125 | The carbon of the nitrile group typically appears in this region. |
| Methyl (-CH₃) | 15 - 20 | The methyl carbon will have a characteristic chemical shift in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh the boronic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Solvent Selection Rationale: DMSO-d₆ is often preferred for boronic acids as it is a good solvent for these polar compounds and the B(OH)₂ protons are often observable. CDCl₃ can also be used, but the B(OH)₂ protons may exchange more rapidly and might not be visible.
-
Data Acquisition:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Caption: A simplified workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, and B-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 3600 | Strong, Broad | O-H stretch | The hydroxyl groups of the boronic acid will give a broad absorption band due to hydrogen bonding. |
| 2220 - 2240 | Strong, Sharp | C≡N stretch | The nitrile functional group has a very characteristic and strong absorption in this region. |
| ~1600 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| 1300 - 1400 | Strong | B-O stretch | The stretching vibration of the boron-oxygen single bond is a key indicator of the boronic acid group.[4] |
| 1000 - 1100 | Medium | B-C stretch | The boron-carbon bond stretch is also expected in this region.[4] |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation.
| m/z | Ion | Rationale |
| 168.02 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. |
| 190.00 | [M+Na]⁺ | Adducts with sodium are commonly observed. |
| 149.01 | [M-H₂O+H]⁺ | Loss of a water molecule from the boronic acid moiety is a possible fragmentation pathway. |
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is invaluable. The calculated exact mass for C₆H₆BNO₂S is 167.0212. The experimentally determined mass should be within a few ppm of this value.
Experimental Protocol for MS Data Acquisition
Objective: To confirm the molecular weight and elemental composition.
Materials:
-
This compound (~1 mg)
-
HPLC-grade methanol or acetonitrile
-
Mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS data, compare the measured exact mass with the calculated value to confirm the elemental formula.
Applications in Drug Discovery and Materials Science
Thiophene-based boronic acids are crucial intermediates in the synthesis of a wide range of functional molecules.[1] In drug discovery, the thiophene scaffold is a "privileged" structure found in numerous approved drugs.[2] The boronic acid group itself can act as a pharmacophore, for instance, by forming reversible covalent bonds with serine proteases or by acting as a hydrogen bond donor.[5] In materials science, thiophene derivatives are fundamental to the development of organic semiconductors and conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The ability to precisely introduce the (5-Cyano-4-methylthiophen-2-yl) moiety into larger molecular architectures via robust cross-coupling reactions underscores its importance.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By combining theoretical expectations with established experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently synthesize, characterize, and utilize this versatile chemical building block. The provided methodologies for NMR, IR, and MS analysis represent a self-validating system for ensuring the identity and purity of the synthesized compound, which is a critical aspect of scientific integrity and reproducibility.
References
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PubChem. (n.d.). (5-Methylthiophen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Alves, M. J., Ferreira, I. C. F. R., & Santos, C. M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2977. [Link]
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An In-depth Technical Guide to the Safe Handling of (5-Cyano-4-methylthiophen-2-yl)boronic acid
Abstract
(5-Cyano-4-methylthiophen-2-yl)boronic acid is a specialized reagent with significant potential in medicinal chemistry and materials science, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a thiophene ring, a nitrile group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals. By integrating established best practices for boronic acid handling with specific data extrapolated from structurally related compounds, this document aims to foster a culture of safety and ensure the integrity of experimental outcomes.
Introduction: The Chemical Persona of this compound
This compound is an organoboron compound that has gained traction in synthetic organic chemistry. The boronic acid functional group is a key player in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with high efficiency and selectivity. The thiophene core is a common scaffold in many pharmaceutical agents, imparting favorable pharmacokinetic properties. The cyano and methyl substituents further modulate the electronic and steric properties of the molecule, making it a valuable tool for fine-tuning the characteristics of target compounds.
While boronic acids are generally considered stable and less toxic than many other organometallic reagents, they are not without hazards.[1] A thorough understanding of their reactivity, potential health effects, and proper handling techniques is paramount to their safe and effective use in a laboratory setting. This guide is designed to provide that understanding, moving beyond a simple recitation of rules to explain the rationale behind each safety recommendation.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated)
Based on data for related compounds like 2-Thiopheneboronic acid and 5-Cyanothiophene-2-boronic acid, the following GHS classifications are anticipated[2][3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Causality of Hazards:
-
Skin and Eye Irritation: Boronic acids can act as irritants upon direct contact with skin and mucous membranes. Prolonged or repeated exposure can lead to dermatitis.[4]
-
Respiratory Irritation: As a fine powder, this compound can be easily aerosolized. Inhalation of the dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[4]
Physicochemical Properties and Their Safety Implications
Detailed experimental data for this compound is scarce. The following table summarizes known and estimated properties, highlighting their relevance to safe handling.
| Property | Value | Safety Implication |
| Molecular Formula | C₆H₆BNO₂S | - |
| Molecular Weight | 167.00 g/mol | As a fine powder, it can be easily dispersed in the air. |
| Physical State | Solid (powder) | Dust inhalation is a primary exposure risk. |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Likely soluble in polar organic solvents | Consider solvent flammability and toxicity during experimental setup. |
| Stability | Stable under recommended storage conditions. May be hygroscopic. | Incompatible with strong oxidizing agents. Avoid exposure to moisture.[5] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate PPE.
Engineering Controls:
-
Fume Hood: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: For situations where dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[7]
Safe Handling and Experimental Workflow
Adherence to a well-defined workflow is critical for minimizing exposure and preventing accidents.
Experimental Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Experiment Preparation:
-
Handling the Solid:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
To minimize dust generation, handle the powder gently. Use a spatula for transfers.
-
When weighing, use an analytical balance inside the fume hood or in a designated weighing enclosure.
-
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8] |
Storage and Disposal
Proper storage and disposal are essential for maintaining the integrity of the compound and protecting the environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Consider storing in a desiccator to protect from moisture, as boronic acids can be hygroscopic.[10]
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[7]
Fire-Fighting Measures
This compound is not classified as flammable. However, in the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and boron oxides.[8]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Conclusion: A Commitment to Safety
This compound is a valuable reagent for chemical innovation. Its safe and effective use hinges on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this compound. This guide serves as a starting point; always consult the most current Safety Data Sheet and your institution's specific safety guidelines before commencing any work.
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiopheneboronic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-3-boronic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (5-Methylthiophen-2-yl)boronic acid. PubChem. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Chemistry Importance. (2023, September 13). How to handle concentrated acids in laboratory. YouTube. Retrieved from [Link]
-
Boron Molecular. (n.d.). 5-Cyanothiophene-2-boronic acid pinacol ester. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Cyanothiophene-2-boronic acid. PubChem. Retrieved from [Link]
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A Comprehensive Technical Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid: From Commercial Availability to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Substituted Thiophene Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has enabled the construction of complex molecular architectures with high efficiency and functional group tolerance. Among the diverse array of boronic acids, heteroaromatic derivatives, especially those based on the thiophene scaffold, are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide focuses on a specific, highly functionalized building block: (5-Cyano-4-methylthiophen-2-yl)boronic acid . The presence of a nitrile group, a methyl substituent, and the boronic acid functionality on the thiophene ring makes this compound a valuable precursor for the synthesis of novel therapeutic agents and advanced materials. This document provides an in-depth overview of its commercial availability, physicochemical properties, synthetic strategies, and key applications, with a particular focus on its utility in drug discovery.
Part 1: Commercial Availability and Procurement
This compound, identified by the CAS Number 1119899-50-1 , is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent for laboratory and developmental purposes.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number/Identifier | Purity | Availability |
| BLDpharm | BD250316 | ≥98% | In Stock |
| ChemWhat | 1054133 | Not specified | Inquiry required |
| Henan Coreychem | Not specified | Not specified | Inquiry required |
| Guidechem | CAS 1119899-50-1 | Not specified | Inquiry required |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
The availability of this compound from established suppliers facilitates its direct integration into research and development pipelines, bypassing the need for de novo synthesis in many cases. For larger-scale applications, inquiries regarding bulk quantities and custom synthesis options are typically accommodated by these vendors.
Part 2: Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆BNO₂S |
| Molecular Weight | 167.00 g/mol |
| Appearance | Typically an off-white to yellow or brown powder or solid |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended to store under an inert atmosphere to prevent degradation. |
While a specific, comprehensive safety data sheet (MSDS) for this compound is not widely available in public databases, general safety precautions for boronic acids should be strictly followed. These compounds are generally considered to be irritants.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers should always consult the supplier-provided MSDS for the most detailed and up-to-date safety information before handling this compound.
Part 3: Synthesis of this compound
While commercially available, understanding the synthetic routes to this compound is crucial for custom synthesis projects and for appreciating its chemical reactivity. The synthesis of substituted thiophene boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized thiophene ring. A common and effective strategy is the lithiation-borylation of a suitable halogenated precursor.
Conceptual Synthetic Workflow: Lithiation-Borylation
This approach involves the deprotonation of a substituted thiophene at a specific position using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate ester. Subsequent acidic workup then yields the desired boronic acid.
Caption: Conceptual workflow for the synthesis of this compound via lithiation-borylation.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, illustrative protocol based on established methodologies for the synthesis of similar substituted thiophene boronic acids. This protocol should be adapted and optimized by experienced synthetic chemists.
Step 1: Lithiation
-
To a solution of 2-bromo-5-cyano-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
Step 2: Borylation
-
To the freshly prepared lithiated thiophene solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound as a solid.
Causality in Experimental Choices:
-
Low Temperature (-78 °C): The use of cryogenic temperatures is critical during the lithiation step to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the lithiated species and to ensure a high yield of the desired product.
-
Trialkyl Borate: Triisopropyl borate is a common electrophile for trapping the organolithium intermediate. The bulky isopropyl groups can help to moderate its reactivity.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the final boronic acid.
Part 4: Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly in the context of drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides or triflates.
The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of (5-Cyano-4-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the demand for novel molecular scaffolds with tunable properties is insatiable. Among the myriad of building blocks available to medicinal chemists, heterocyclic boronic acids have emerged as particularly versatile reagents. This guide delves into the untapped potential of a specific, highly functionalized thiophene derivative: (5-Cyano-4-methylthiophen-2-yl)boronic acid. We will explore its intrinsic chemical characteristics and posit its applications in the rational design of next-generation therapeutics, particularly in the realms of kinase and enzyme inhibition. This document serves as a technical primer, providing not only theoretical insights but also actionable experimental frameworks for leveraging this promising molecule in drug development programs.
Introduction: The Thiophene Scaffold and the Power of Boronic Acids
The thiophene ring is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its presence in a molecule can significantly influence pharmacological properties, acting as a bioisosteric replacement for a phenyl ring and engaging in unique interactions with biological targets. Boronic acids, in turn, are celebrated for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis.[8][9] The convergence of these two entities in "this compound" presents a compelling tool for medicinal chemists.
Molecular Deep Dive: Unpacking the Potential of this compound
The specific substitution pattern of this boronic acid derivative is key to its potential. The cyano group, a potent electron-withdrawing group, can modulate the electronic properties of the thiophene ring, influencing its reactivity and potential as a hydrogen bond acceptor.[10][11] In medicinal chemistry, the nitrile moiety is found in over 60 approved small-molecule drugs and can be involved in crucial interactions with protein targets, and in some cases, act as a covalent warhead.[10][11] The methyl group, on the other hand, can provide a valuable hydrophobic interaction with a target protein, potentially enhancing binding affinity and selectivity. The strategic placement of these groups, in conjunction with the boronic acid functionality, creates a trifecta of features for rational drug design.
Envisioning Therapeutic Applications: A World of Possibilities
Given its structural features, this compound is a prime candidate for the synthesis of a variety of therapeutic agents.
Kinase Inhibitors: Targeting the ATP-Binding Site
The thiophene moiety is a known hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP.[8] By employing this compound in Suzuki-Miyaura coupling reactions with various (hetero)aryl halides, a diverse library of potential kinase inhibitors can be generated. The cyano and methyl groups can be strategically positioned to interact with specific residues within the kinase active site, thereby tuning the potency and selectivity of the inhibitor.
Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of potential kinase inhibitors.
Covalent Enzyme Inhibitors: The Role of the Cyano Group
The cyano group can act as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues (such as cysteine) in an enzyme's active site.[10][11] This irreversible or reversible covalent inhibition can lead to enhanced potency and prolonged duration of action. This compound can be used to introduce this functionality into molecules targeting a range of enzymes, including proteases and β-lactamases.[8]
Modulators of GPCRs and Other Targets
The substituted thiophene scaffold can be incorporated into ligands for G-protein coupled receptors (GPCRs) and other target classes where aromatic interactions are crucial for binding. The specific substitution pattern of this compound allows for fine-tuning of the ligand's properties to achieve the desired pharmacological effect, be it agonist or antagonist activity.
Experimental Protocols: A Practical Guide
The cornerstone of utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol.
General Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.2 eq.), Aryl Halide (1.0 eq.) | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These are common and effective palladium catalysts for Suzuki-Miyaura reactions. |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | The base is crucial for the activation of the boronic acid to the more reactive boronate species. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of organic solvent and water is often optimal for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is necessary to prevent the degradation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Logical Flow of Suzuki-Miyaura Coupling
Caption: The sequential steps of a typical Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
This compound stands as a highly promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a privileged thiophene scaffold, a versatile boronic acid handle, and strategically placed cyano and methyl groups offers a powerful platform for the design and synthesis of novel therapeutics. While this guide has outlined its potential applications in kinase and enzyme inhibition, the scope of its utility is likely far broader. As researchers continue to seek out novel chemical matter to address unmet medical needs, the thoughtful application of such well-designed building blocks will undoubtedly pave the way for future drug discovery breakthroughs. The commercial availability of this reagent further lowers the barrier to its exploration in both academic and industrial research settings.[2]
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National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Cyanothiophene Moiety
In the landscape of modern medicinal chemistry and materials science, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The introduction of a cyano group, as seen in (5-Cyano-4-methylthiophen-2-yl)boronic acid, further enhances its utility by providing a strong electron-withdrawing group and a potential hydrogen bond acceptor. This functionalization can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the strategic incorporation of this valuable building block into complex molecular architectures.[1][2] This guide provides a comprehensive and technically robust protocol for the successful Suzuki coupling of this compound, grounded in mechanistic principles and field-proven insights.
Causality Behind Experimental Choices: Navigating the Nuances of a Challenging Substrate
The successful execution of a Suzuki coupling with this compound hinges on a thorough understanding of its chemical nature. As a heteroaryl boronic acid, and one bearing an electron-withdrawing cyano group, it presents specific challenges that must be addressed through careful selection of reaction parameters.
The Challenge of Protodeboronation
Heteroaryl boronic acids, particularly those with the boronic acid moiety at the 2-position of a five-membered ring like thiophene, are susceptible to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted thiophene and a reduction in the yield of the desired coupled product. The electron-withdrawing nature of the cyano group can exacerbate this instability.
Mitigation Strategy: The choice of base and solvent system is critical to minimize protodeboronation. While a base is essential for the activation of the boronic acid for transmetalation, overly harsh basic conditions or the presence of excessive protic solvents can accelerate this decomposition pathway.[1]
Catalyst and Ligand Selection: The Heart of the Reaction
The palladium catalyst and its coordinating ligand are the linchpins of the Suzuki-Miyaura reaction. The ligand not only stabilizes the palladium center but also modulates its reactivity, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
-
Palladium Source: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their air stability. These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligand Choice: For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often advantageous. Ligands like SPhos, XPhos, or RuPhos can promote the crucial reductive elimination step and may also facilitate the oxidative addition to the coupling partner, especially if it is an aryl chloride.[3]
The Multifaceted Role of the Base
The base in a Suzuki coupling serves several critical functions:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is essential for efficient transmetalation to the palladium center.[3]
-
Facilitating the Catalytic Cycle: The base also partakes in the regeneration of the active catalyst and can influence the overall reaction kinetics.
The choice of base is a delicate balance. A base that is too weak may result in a sluggish reaction, while an overly strong base can promote protodeboronation and other side reactions. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[3]
Solvent System: A Balancing Act
The solvent system must solubilize the reactants and catalyst while being compatible with the chosen base. A mixture of an organic solvent and water is frequently employed. The water is crucial for dissolving many inorganic bases and for facilitating the formation of the active boronate species. Common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][2] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.[2]
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Molarity/Equivalents |
| This compound | 1119899-50-1 | 167.00 g/mol | 1.2 equiv |
| Aryl Bromide | Varies | Varies | 1.0 equiv |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 g/mol | 0.02 equiv (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 g/mol | 0.04 equiv (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 equiv |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via a syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizing the Workflow
Caption: Suzuki Coupling Workflow Diagram.
Mechanism at a Glance: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments. |
| Significant Protodeboronation | - Overly harsh basic conditions- Presence of excess water or protic impurities | - Use a milder base (e.g., KF).- Reduce the amount of water in the solvent system.- Consider using the boronic ester or trifluoroborate salt of the thiophene. |
| Formation of Homocoupled Products | - Presence of oxygen- Inefficient transmetalation | - Ensure thorough degassing of solvents and reaction vessel.- Screen different ligands to promote faster transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the inherent reactivity of this substrate and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol provided herein serves as a validated starting point, and the principles discussed will empower scientists to optimize this crucial reaction for their specific synthetic targets.
References
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Taylor & Francis. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]
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ACS Publications. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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SciSpace. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Retrieved from [Link]
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid
<
Introduction: The Significance of the Cyanomethylthiophene Moiety
The 2-cyano-3-methylthiophene scaffold is a privileged structure in modern medicinal chemistry and materials science. Its derivatives are integral components of a wide array of pharmacologically active agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[1][2][3][4][5] The unique electronic properties and structural rigidity of the thiophene ring, combined with the synthetic versatility of the cyano and methyl groups, make it an attractive building block for the design of novel therapeutics and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a versatile tool for the incorporation of the (5-Cyano-4-methylthiophen-2-yl) moiety into diverse molecular architectures.[6][7][8] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful palladium-catalyzed cross-coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Catalyst and Ligand Selection: The Key to Success
The choice of palladium catalyst and ligand is paramount for achieving high yields and minimizing side reactions, particularly when dealing with heteroaromatic substrates like thiophenes.[9] Thiophene-containing compounds can be challenging coupling partners due to the potential for the sulfur atom to coordinate to the palladium center, leading to catalyst deactivation.[10]
Palladium Precatalysts:
A variety of palladium precatalysts can be employed. While Pd(PPh₃)₄ is a classic choice, modern, more active precatalysts often provide superior results, especially for challenging couplings. These include:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(0) and Pd(II) sources that require the addition of an external ligand.
-
Preformed Catalyst Systems: Buchwald and Fu have developed highly active and air-stable precatalysts that incorporate bulky, electron-rich phosphine ligands.[11] Examples include SPhos, XPhos, and RuPhos palladacycles, which are particularly effective for coupling heteroaryl chlorides and bromides.[12][13][14]
Ligands:
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[15] For the coupling of thiophene boronic acids, bulky and electron-rich phosphine ligands are generally preferred.[9][11]
| Ligand Type | Examples | Rationale for Use with Thiophenes |
| Bulky Monodentate Phosphines | SPhos, XPhos, RuPhos, t-Bu₃P | These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their steric bulk accelerates reductive elimination and prevents catalyst deactivation pathways.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and form robust bonds with palladium, leading to highly stable and active catalysts. They are particularly effective for coupling less reactive aryl chlorides.[6][16] |
| Bidentate Phosphines | dppf, Xantphos | While sometimes effective, care must be taken as some bidentate ligands can form inactive palladium complexes.[6] |
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd(OAc)₂, SPhos-Pd-G3)
-
Ligand (if not using a preformed catalyst, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: A flowchart illustrating the key steps in the experimental protocol.
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium precatalyst (1-3 mol%), and the ligand (if required, 1.2-1.5 equivalents relative to palladium).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base (2-3 equivalents), which is typically dissolved in a minimal amount of degassed water. The use of aqueous bases often accelerates the reaction.[15][17]
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a more active precatalyst/ligand system.- Ensure rigorous exclusion of oxygen.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene).- Increase the reaction temperature. |
| Protodeboronation of the Boronic Acid | - Presence of protic impurities- Prolonged reaction times at high temperatures- Inappropriate base | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base or protecting the boronic acid as a boronate ester (e.g., pinacol ester).[12] |
| Homocoupling of the Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere.- Reduce the catalyst loading. |
| Catalyst Decomposition (Black Precipitate) | - High temperature- Inappropriate ligand | - Lower the reaction temperature.- Use a more robust ligand (e.g., an NHC or a bulky phosphine). |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective method for the synthesis of valuable biaryl compounds. Careful selection of the catalyst, ligand, base, and solvent, along with adherence to a robust experimental protocol under an inert atmosphere, is crucial for achieving high yields and purity. The information and protocols provided in this guide serve as a comprehensive resource for researchers in organic synthesis and drug discovery, enabling the efficient incorporation of this important heterocyclic building block into novel molecular entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Organic Letters, 10(8), 1553–1556. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Soha, D., & Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2878–2888. [Link]
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Chen, W., Gao, F., & Jiang, J. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 13(20), 5556–5559. [Link]
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Singh, R., & Viciu, M. S. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(49), 11035–11052. [Link]
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Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Nocito, G., & Ciaffo, M. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]
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Liu, Y., & Zhang, Y. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(1), 125–132. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ChemInform, 39(35). [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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D'Agostino, S., & Protti, S. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8683–8693. [Link]
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Willis, M. C. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(48), 16433–16438. [Link]
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Chen, Y., & Li, H. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters, 10(20), 4573–4575. [Link]
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YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
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Willis, M. C. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(10), 1836–1841. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Mori, A., & Ikawa, T. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(25), 9238–9241. [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221–230. [Link]
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Gulea, M., & Gherase, D. (2014). Cyclocarbopalladation/cross-coupling cascade reactions in sulfide series: access to sulfur heterocycles. Organic Letters, 16(11), 3036–3039. [Link]
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Schmidt, J., & Choi, J. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis, 13(3), 1837–1843. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
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Luna, J. C., & de Souza, A. M. T. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35–57. [Link]
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de Oliveira, R. S., & de Lima, D. P. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]
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Kumar, R., & Singh, P. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 634–644. [Link]
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Optimal base for Suzuki reaction with (5-Cyano-4-methylthiophen-2-yl)boronic acid
Application Note & Protocol Guide
Topic: Optimizing Base Selection for Suzuki-Miyaura Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications.[1] However, its efficiency is highly dependent on the careful selection of reaction parameters, most notably the base. This is particularly true for complex substrates such as this compound, which presents a unique combination of challenges including catalyst inhibition, protodeboronation, and functional group sensitivity. This guide provides a senior scientist's perspective on understanding the multifaceted role of the base, diagnosing potential reaction failures, and systematically determining the optimal basic conditions for this challenging yet valuable building block. We present detailed protocols for a comparative study and a logical framework for troubleshooting, ensuring reproducible and high-yielding outcomes.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not merely a stoichiometric reagent but an active and essential promoter of the catalytic cycle.[2] Its primary function is to activate the boronic acid for the transmetalation step, which is often rate-determining.[3][4] The base reacts with the boronic acid (or its boroxine trimer) to form a more nucleophilic boronate "ate" complex [RB(OH)₃]⁻.[5][6] This increased nucleophilicity dramatically accelerates the transfer of the organic group from boron to the palladium(II) center, driving the catalytic cycle forward.[4][7]
The choice of base—its strength, solubility, and counter-ion—can therefore profoundly influence reaction kinetics and overall yield.[8] An inappropriate base can lead to failed reactions, significant side product formation, or decomposition of starting materials.
Unique Challenges of this compound
This specific substrate combines three distinct structural motifs that complicate base selection. A successful strategy must address all three potential failure modes simultaneously.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction for heteroaromatic boronic acids.[9] Thiophene boronic acids, particularly at the 2-position, are highly susceptible to this decomposition pathway, which is often accelerated under strongly basic conditions (pH > 10).[10][11][12] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Catalyst Poisoning: The sulfur atom in the thiophene ring is a Lewis base and can irreversibly coordinate to the soft palladium catalyst center.[13] This coordination can lead to catalyst deactivation and poisoning, slowing or halting the catalytic cycle.[14][15][16] While ligand choice is the primary defense against this, excessively harsh reaction conditions (high temperature, long reaction times) can exacerbate the issue.
-
Cyano Group Hydrolysis: The nitrile (-C≡N) functional group is susceptible to hydrolysis to either a primary amide (-CONH₂) or a carboxylic acid (-COOH) under basic (or acidic) conditions, particularly when heated in aqueous media.[17][18][19] Strong bases like NaOH or KOH pose a significant risk, potentially leading to undesired side products and complicating purification.[20][21]
Experimental Protocol: A Comparative Study of Bases
The optimal base for a given Suzuki-Miyaura coupling is best determined empirically. We present a standardized protocol to screen a panel of common bases, allowing for a direct comparison of their efficacy in the coupling of this compound with a model aryl bromide.
Model Reaction:
(Self-generated image of the reaction: this compound + 4-Bromoanisole -> desired biphenyl product)
Materials & Reagents
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Bases to be screened: K₃PO₄, Cs₂CO₃, K₂CO₃, KF (2.5 equiv each)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
General Procedure for Base Screening
This protocol should be repeated for each base being tested.
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-bromoanisole (e.g., 1.0 mmol, 187 mg).
-
Addition of Solids: Add this compound (1.2 mmol, 217 mg) and the chosen base (2.5 mmol). Example for K₃PO₄: 531 mg.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture (10 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg) under a positive pressure of inert gas. Reseal the flask immediately.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously for the designated time (e.g., 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the limiting reagent (4-bromoanisole).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purity. Purify the product via flash column chromatography on silica gel. Calculate the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and check for side products (e.g., protodeboronated thiophene, hydrolyzed cyano group).
Expected Results & Discussion
The performance of each base provides valuable insight into managing the competing reaction pathways. The following table summarizes expected outcomes based on established principles of Suzuki-Miyaura couplings with sensitive substrates.[20][22]
| Base | pKa (of conj. acid) | Expected Yield | Key Observations & Rationale |
| K₃PO₄ | ~12.3 | Excellent | A strong, non-nucleophilic base that effectively forms the boronate complex. Its moderate basicity is often optimal for promoting transmetalation without causing significant hydrolysis of the cyano group.[22][23][24] |
| Cs₂CO₃ | ~10.3 | Very Good to Excellent | Often provides superior results due to its high solubility in organic solvents, which can accelerate the reaction.[25] The cesium cation may also play a beneficial role.[5] Can be a milder option than K₃PO₄, further reducing risks of side reactions.[22] |
| K₂CO₃ | ~10.3 | Moderate to Good | A standard, cost-effective choice. May require longer reaction times or higher temperatures compared to K₃PO₄. Its lower basicity might lead to slower transmetalation but can be advantageous if protodeboronation is a major issue.[20][26] |
| KF | ~3.2 | Low to Moderate | A very mild base.[3] While excellent for substrates with highly base-labile groups, it may not be sufficiently basic to promote efficient transmetalation with this specific thiophene boronic acid, leading to low conversion. |
Recommendations and Troubleshooting Workflow
Based on the screening results, a logical workflow can be established to optimize the reaction further.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a nuanced task that hinges on a carefully considered choice of base. While a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) often represents the optimal starting point, a systematic screening approach is paramount. By understanding the inherent challenges of the substrate—protodeboronation, catalyst poisoning, and cyano group stability—researchers can logically diagnose suboptimal results and rationally adjust conditions. The protocols and workflows presented in this guide provide a robust framework for navigating these challenges, enabling the efficient and reliable synthesis of valuable thiophene-containing compounds for the advancement of drug discovery and materials science.
References
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki reaction: easy mechanism, application. Chemistry Notes. [Link]
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Catalyst poisoning. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Barbosa, L. A., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar. [Link]
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Protodeboronation. Wikipedia. [Link]
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The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
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Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
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The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
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Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
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Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
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Hydrolysis of nitriles with microwave irradiation. ResearchGate. [Link]
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Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
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A polymer-supported salen-type palladium complex as a catalyst for the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
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What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Hydrolysing nitriles. Chemguide. [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
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-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
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Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. SpringerOpen. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Application Notes & Protocols: Synthesis of Substituted Thiophenes Utilizing (5-Cyano-4-methylthiophen-2-yl)boronic acid
<
Introduction: The Significance of Substituted Thiophenes in Modern Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring make it a highly sought-after motif in the design of novel therapeutic agents.[1][3] Substituted thiophenes, in particular, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's pharmacological profile, enhancing its interaction with biological targets.[1][2]
Among the various synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules.[7][8]
This guide focuses on the application of a specific and highly useful building block, (5-Cyano-4-methylthiophen-2-yl)boronic acid , in the synthesis of substituted thiophenes via the Suzuki-Miyaura cross-coupling. The presence of the cyano group, a versatile functional handle, and the methyl group on the thiophene ring provides a unique platform for generating diverse molecular architectures of significant interest to the pharmaceutical and agrochemical industries.[9][10]
The Strategic Advantage of this compound
The choice of this compound as a coupling partner is underpinned by several key factors:
-
Pre-functionalized Scaffold: The cyano and methyl groups offer distinct points for further chemical modification, enabling the rapid generation of a library of analogs from a common intermediate. The nitrile group, in particular, is a valuable pharmacophore found in over 30 prescribed medications.[10]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid and the properties of the final product. This can be strategically employed to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[10]
-
Stability and Reactivity: While some heteroaryl boronic acids are prone to decomposition, the strategic substitution on the thiophene ring can enhance stability.[11][12][13] Boronic acids are generally stable, non-toxic, and their byproducts are considered environmentally benign.[14]
Core Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle, centered around a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][15][16][17]
Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling, especially with potentially challenging heteroaryl boronic acids, hinges on the careful selection of the catalyst, ligand, base, and solvent system.[11][18][19]
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[11][18] Pre-catalysts that rapidly form the active Pd(0) species are advantageous for coupling unstable boronic acids.[11][12]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and yield.[6] Aqueous bases are commonly used, but the specific base should be chosen to minimize boronic acid decomposition.[11]
-
Solvent: A variety of organic solvents can be used, often in a biphasic mixture with water.[6] The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent to allow the reaction to proceed efficiently.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Note: This protocol should be adapted and optimized for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst.[20]
-
-
Solvent and Base Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to the flask.
-
Add the aqueous solution of potassium phosphate (2.0 M, 3.0 eq). The mixture should be biphasic.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes key parameters and expected outcomes for the Suzuki-Miyaura coupling with this compound. Note that these are representative and will vary based on the specific aryl halide used.
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 70-85 |
| 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 6 | 80-90 |
| 2-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 3 | 90-98 |
Note: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[6] The choice of catalyst and ligand is often adjusted to accommodate the reactivity of the aryl halide.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (e.g., to 1.5 equivalents), using a more active catalyst system, or increasing the reaction temperature.[19]
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[11][12] This can be minimized by using a pre-catalyst that generates the active Pd(0) species quickly and by carefully selecting the base and reaction temperature.[11]
-
Homocoupling: Homocoupling of the boronic acid or the aryl halide can also occur. This can often be suppressed by using the appropriate ligand and reaction conditions.
-
Purification Challenges: The polarity of the substituted thiophene product will depend on the nature of the coupled aryl group. The purification method may need to be adjusted accordingly. Recrystallization can be an effective purification technique for solid products.[21]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of substituted thiophenes. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this important scaffold into molecules of interest for drug discovery and other applications. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products and rapidly generate libraries of novel compounds for biological evaluation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Gao, F., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(34), 8089–8092. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(21), 6882–6892. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Parrish, J. P., & Jung, K. W. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6296–6301. [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. SDSU Chemistry. [Link]
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Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8448–8453. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 5(1), 154–159. [Link]
-
Ciaffoni, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 414-424. [Link]
-
Havedal, S., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 184, 108849. [Link]
-
Kaur, P., & Hall, D. G. (2017). 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes. Nature Communications, 8, 15582. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Miles, W. H., et al. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 88(9), 1301–1303. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry World. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Chan, T. H., & Li, J. (1998). Regioselective synthesis of 2,4-disubstituted thiophenes. Tetrahedron, 54(33), 9935–9948. [Link]
-
Melucci, M., Barbarella, G., & Sotgiu, G. (2003). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 68(1), 291–293. [Link]
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Wikipedia. (2023, October 26). Suzuki reaction. [Link]
-
Scarfì, F., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 26(16), 4933. [Link]
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Chemistry LibreTexts. (2023, August 15). Suzuki-Miyaura Coupling. [Link]
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Pericherla, K., & Kumar, A. (2018). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
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Pericherla, K., & Kumar, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 165-176. [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1668–1693. [Link]
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Tiwari, A. K., & Tiwari, B. S. (2020). Cyanotherapeutics: an emerging field for future drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236–1247. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4957. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
PubChem. (n.d.). (5-Methylthiophen-2-yl)boronic acid. [Link]
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Li, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 734. [Link]
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Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 781–792. [Link]
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Topic: Strategic Cross-Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid for Advanced Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and detailed protocols for the utilization of (5-Cyano-4-methylthiophen-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions. As a substituted heteroaromatic building block, this reagent is of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Reagent Profile and Strategic Considerations
This compound is a versatile organoboron compound used primarily in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The thiophene core is a prevalent motif in pharmaceuticals, and the specific substitution pattern—an electron-withdrawing nitrile (cyano) group and an electron-donating methyl group—offers unique electronic properties for molecular design.
Key Technical Considerations:
-
Reactivity: The C-B bond is polarized, making the thiophene ring nucleophilic in the transmetalation step of the catalytic cycle. The electronic nature of the substituents can modulate this reactivity.
-
Stability and Protodeboronation: A primary challenge with heteroaryl boronic acids is the risk of protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[4][5] This side reaction is often base-promoted and can significantly lower yields. Careful selection of a non-protic solvent or a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can mitigate this issue.[6]
-
Catalyst Selection: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for coupling with aryl bromides and iodides, less reactive partners such as aryl chlorides often require more advanced catalyst systems. These systems typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the oxidative addition step.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling is a complex process involving several key steps.[3][9] The base plays a crucial role by activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Scope of Cross-Coupling Partners
This compound is a versatile reagent that can be coupled with a wide array of electrophilic partners. The choice of reaction conditions is critically dependent on the nature of this partner.
| Coupling Partner Class | General Reactivity | Recommended Catalyst System (Example) | Recommended Base | Solvent System | Key Considerations |
| Aryl/Heteroaryl Iodides | High | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard conditions are usually effective. Reaction times are typically short. |
| Aryl/Heteroaryl Bromides | Medium | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | The most common and reliable coupling partners. A good balance of reactivity and stability. |
| Aryl/Heteroaryl Triflates | Medium | Pd(OAc)₂ / PCy₃ or PdCl₂(dppf) | K₃PO₄ | Toluene, Dioxane | Excellent alternatives to halides, often used in complex molecule synthesis. |
| Aryl/Heteroaryl Chlorides | Low | Pd₂(dba)₃ / XPhos or other Buchwald ligands | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, t-BuOH | Requires highly active catalysts to cleave the strong C-Cl bond.[8][10] Anhydrous conditions are often preferred. |
| Vinyl Halides/Triflates | High | Pd(PPh₃)₄ | Na₂CO₃ | THF, Toluene/H₂O | Reaction proceeds with retention of stereochemistry of the double bond. |
Detailed Application Protocols
The following protocols are designed as robust starting points. Optimization may be required based on the specific substrate.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is optimized for standard, reliable coupling with common aryl or heteroaryl bromides using a widely available palladium catalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.5 eq), and PdCl₂(dppf) (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction). The mixture should be sufficiently dilute to ensure stirring.
-
Degassing (Critical Step): Seal the flask and degas the reaction mixture thoroughly. This is crucial to prevent oxidation of the Pd(0) active catalyst. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Causality:
-
Why 1.2 eq of boronic acid? A slight excess is used to compensate for potential homocoupling or protodeboronation, ensuring the complete consumption of the often more valuable halide partner.
-
Why PdCl₂(dppf)? The dppf ligand provides a good balance of stability and activity, making it a reliable choice for a wide range of aryl bromides.
-
Why a Dioxane/Water system? Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base, facilitating the formation of the active boronate species.[10]
Protocol 2: Advanced Protocol for Coupling with a Challenging Aryl Chloride
This protocol employs a modern Buchwald-type catalyst system designed for the activation of less reactive C-Cl bonds.
Materials:
-
This compound (1.5 equivalents)
-
Aryl/Heteroaryl Chloride (1.0 equivalent)
-
XPhos Pd G3 (a Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)
-
Toluene or tert-Butanol (Anhydrous)
-
Glovebox or advanced Schlenk line technique
Procedure:
-
Vessel Preparation (Glovebox Recommended): Inside a glovebox, weigh the aryl chloride (1.0 eq), this compound (1.5 eq), finely ground K₃PO₄ (2.5 eq), and the XPhos Pd G3 precatalyst (2 mol%) into a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene or tert-butanol.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove from the glovebox and place in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up procedure is identical.
-
Purification: Purify the crude product by flash column chromatography.
Causality:
-
Why a Buchwald Precatalyst? These catalysts are designed to be highly active and air-stable, generating the active Pd(0) species reliably in solution. The bulky, electron-rich XPhos ligand accelerates the slow oxidative addition of the aryl chloride to the palladium center.[7]
-
Why K₃PO₄ and Anhydrous Solvent? K₃PO₄ is a strong enough base to form the boronate complex but is less nucleophilic and has lower solubility in organic solvents, which can help suppress protodeboronation compared to aqueous bases.[8] Anhydrous conditions are often beneficial for these sensitive catalyst systems.
Experimental Workflow and Troubleshooting
A systematic approach is key to successful cross-coupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents/solvents.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles).3. Use anhydrous solvents and pure reagents.4. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or too much water present.2. Prolonged reaction time at high temperature.3. Boronic acid is inherently unstable. | 1. Switch to a milder base (e.g., K₃PO₄, KF).2. Use a more active catalyst to shorten reaction time.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[3][5] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to side reactions.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique and degassing.2. Screen different palladium sources and ligands. |
| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition.2. Substrates contain multiple reactive sites. | 1. Lower the reaction temperature.2. Use protecting groups if necessary to block other reactive sites. |
References
- Regioselective synthesis of 2,4-disubstituted thiophenes. Scilit.
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. SemOpenAlex.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC - NIH. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. Available at: [Link]
-
Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... ResearchGate. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
-
(5-Formyl-4-methylthiophen-2-yl)boronic acid. MySkinRecipes. Available at: [Link]
-
(5-Methylthiophen-2-yl)boronic acid. MySkinRecipes. Available at: [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC - NIH. Available at: [Link]
-
Boronic Acids and Derivatives. Amerigo Scientific. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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The Strategic Application of (5-Cyano-4-methylthiophen-2-yl)boronic Acid in the Synthesis of Potent Bioactive Molecules
Introduction: The Privileged Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a quintessential heterocyclic motif, recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the architecture of numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The strategic functionalization of the thiophene core is paramount for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.
Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and functional group tolerance in creating C-C bonds.[2][5] Boronic acids are key reagents in these transformations, acting as versatile building blocks for the construction of complex molecular frameworks.[1][5] This guide focuses on a particularly valuable reagent, (5-Cyano-4-methylthiophen-2-yl)boronic acid , and its application in the synthesis of next-generation bioactive molecules, with a special emphasis on its role in the development of targeted cancer therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1119899-50-1 | [6] |
| Molecular Formula | C₆H₆BNO₂S | [7] |
| Molecular Weight | 167.00 g/mol | [7] |
| IUPAC Name | (4-cyano-5-methylthiophen-2-yl)boronic acid | [7] |
| Physical Form | Solid | N/A |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | [8][9] |
General Workflow for Bioactive Molecule Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the efficient formation of a biaryl or heteroaryl-aryl linkage, a common structural motif in many kinase and epigenetic inhibitors.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Note: This is a general protocol and may require optimization based on the specific aryl halide used.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[10]
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.[2]
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Case Study: Synthesis of AZD5153, a Bivalent BRD4 Inhibitor
A prominent example showcasing the utility of this compound is in the synthesis of AZD5153 , a potent and orally bioavailable bivalent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[11][12] BRD4 is a transcriptional regulator that is frequently overexpressed in various cancers and plays a critical role in driving the expression of key oncogenes like c-MYC.[3]
AZD5153 is termed a "bivalent" inhibitor because it is designed to bind to both of the bromodomains (BD1 and BD2) within the BRD4 protein simultaneously, leading to enhanced potency compared to inhibitors that target only a single bromodomain.[12][13] By binding to the acetylated lysine recognition motifs of BRD4, AZD5153 prevents BRD4 from associating with acetylated histones on chromatin.[11] This disrupts the transcriptional machinery, leading to the downregulation of oncogenes, cell cycle arrest, and apoptosis in cancer cells.[3][14]
Biological Signaling Pathway: BRD4 Inhibition by AZD5153
The following diagram illustrates the mechanism of action of AZD5153 in disrupting BRD4-mediated gene transcription.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing key carbon-carbon bonds found in numerous targeted therapeutics. The successful development of the potent BRD4 inhibitor AZD5153 underscores the strategic importance of this reagent in modern drug discovery, particularly in the field of oncology. The protocols and data presented herein serve as a comprehensive resource for researchers dedicated to the design and synthesis of the next generation of innovative medicines.
References
-
National Cancer Institute. (n.d.). Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. Retrieved from [Link]
-
Gao, L., et al. (2022). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Oncology. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). AZD5153. Retrieved from [Link]
-
Moreno, V., et al. (2023). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research. Retrieved from [Link]
-
Moreno, V., et al. (2023). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. ResearchGate. Retrieved from [Link]
-
Shapiro, G. I., et al. (2019). First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. Journal of Clinical Oncology. Retrieved from [Link]
-
Boron Molecular. (n.d.). 5-Cyanothiophene-2-boronic acid pinacol ester. Retrieved from [Link]
-
PubChem. (n.d.). (4-Cyano-5-methylthiophen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Riveira, M. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Retrieved from [Link]
-
Tlili, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research. Retrieved from [Link]
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate. Retrieved from [Link]
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Shapiro, G. I., et al. (2021). First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2021). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gao, L., et al. (2022). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Oncology. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mowbray, C. E. D., et al. (2012). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Retrieved from [Link]
-
Singh, S., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Cyanothiophenes
Substituted thiophene scaffolds are integral components in a vast array of pharmacologically active agents and advanced materials. The introduction of a cyano group, a versatile functional handle, into a thiophene ring system, such as in 2-aryl-5-cyano-4-methylthiophenes, opens up numerous avenues for further chemical elaboration. These molecules serve as key intermediates in the synthesis of complex heterocyclic systems, which are ubiquitous in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these valuable compounds.[1]
This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid with a variety of aryl halides. As a Senior Application Scientist, the following protocols and insights are based on established principles of organometallic chemistry and successful applications in analogous systems.
Understanding the Reactants: Key Considerations
The successful coupling of this compound with aryl halides is contingent on navigating the specific chemical properties of the thiophene-based boronic acid.
-
The Thiophene Ring: Thiophene derivatives are known to be excellent substrates in Suzuki-Miyaura couplings. However, the sulfur atom can also interact with the palladium catalyst, potentially influencing its activity.
-
The Boronic Acid Moiety: Heteroaryl boronic acids, particularly those of five-membered rings like thiophene, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source. This is a critical consideration in the selection of reaction conditions, especially the base and solvent system.
-
Substituent Effects: The this compound possesses both an electron-withdrawing cyano group and an electron-donating methyl group. The cyano group can influence the electronic properties of the thiophene ring, potentially affecting the rate of transmetalation. Conversely, an electron-withdrawing group on the aryl halide coupling partner generally facilitates the rate-limiting oxidative addition step.[2]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Optimizing Reaction Conditions: A Data-Driven Approach
The selection of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. The following table summarizes recommended starting conditions for the coupling of this compound with various aryl halides, based on successful protocols for similar thiophene derivatives.[3][4][5]
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(PPh₃)₄: A robust and commonly used catalyst for a wide range of Suzuki couplings. It is a Pd(0) source, directly entering the catalytic cycle.[3]Pd(dppf)Cl₂: Often provides excellent yields for heteroaryl couplings and is known for its stability. It is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | (If using a separate Pd source like Pd(OAc)₂) SPhos, XPhos | Buchwald-type ligands are highly effective for challenging couplings, including those involving heteroaryl chlorides, and can often be run at lower temperatures. |
| Base | K₃PO₄ (Potassium phosphate)K₂CO₃ (Potassium carbonate)Cs₂CO₃ (Cesium carbonate) | K₃PO₄: A moderately strong base that is often effective in preventing protodeboronation of sensitive boronic acids.[3]K₂CO₃: A common and cost-effective base, suitable for many Suzuki couplings.Cs₂CO₃: A stronger base that can be beneficial for less reactive aryl halides, such as chlorides. |
| Solvent System | 1,4-Dioxane / Water (4:1 to 10:1)Toluene / WaterDMF (N,N-Dimethylformamide) | 1,4-Dioxane / Water: A versatile and widely used solvent system that effectively dissolves both organic and inorganic reagents. The water is crucial for activating the boronic acid for transmetalation.[3][4]Toluene / Water: Another common biphasic system.DMF: Can be used for less soluble substrates, but requires careful degassing. |
| Temperature | 80-100 °C | The optimal temperature will depend on the reactivity of the aryl halide. Aryl iodides and bromides will typically react at lower temperatures than aryl chlorides. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 dioxane to water.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-cyano-4-methylthiophene.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald precatalyst), or trying a different base (e.g., Cs₂CO₃).
-
Protodeboronation: If significant protodeboronation of the this compound is observed, consider using a milder base (e.g., K₂CO₃), lowering the reaction temperature, or using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.
-
Aryl Chlorides: For less reactive aryl chlorides, higher temperatures, a stronger base (e.g., Cs₂CO₃), and a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) are typically required.
-
Microwave Chemistry: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields for Suzuki-Miyaura couplings.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-cyano-4-methylthiophenes from this compound and aryl halides. Careful consideration of the catalyst, base, and solvent system is paramount to achieving high yields and minimizing side reactions, particularly protodeboronation. The protocols and guidelines presented herein provide a robust starting point for researchers in the fields of organic synthesis and drug discovery to access this important class of molecules.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (URL: [Link])
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (URL: [Link])
-
Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (URL: [Link])
-
Which conditions are favorable for the efficient Suzuki coupling? (URL: [Link])
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (URL: [Link])
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (URL: [Link])
-
Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (URL: [Link])
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (URL: [Link])
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (URL: [Link])
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Suzuki Coupling. (URL: [Link])
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (URL: [Link])
-
The Suzuki Reaction. (URL: [Link])
Sources
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: Scale-up Synthesis of (5-Cyano-4-methylthiophen-2-yl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Cyano-4-methylthiophen-2-yl)boronic acid is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery.[1] Its synthesis, while straightforward at the laboratory scale, presents distinct challenges related to thermal management, reagent handling, and purification upon scale-up. This document provides a comprehensive guide for the multi-hundred-gram synthesis of this key intermediate. We delve into the strategic selection of a robust synthetic route, offer mechanistic insights into the transformation, and present a detailed, step-by-step protocol. Crucially, this guide emphasizes process safety, quality control, and troubleshooting to ensure a reproducible and safe scale-up, empowering researchers and process chemists to confidently produce this valuable compound in significant quantities.
Introduction: The Strategic Importance of a Thiophene Building Block
Thiophene-based boronic acids are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The title compound, this compound, is of particular interest due to the unique electronic and steric properties conferred by the cyano and methyl substituents on the thiophene ring. These features are often exploited in the design of kinase inhibitors and other targeted therapeutics, making a reliable and scalable source of this intermediate critical for advancing drug development programs.
Transitioning a synthesis from milligram to kilogram scale is a non-linear challenge. It requires a fundamental shift in perspective from mere reaction execution to holistic process control. Key considerations include:
-
Safety and Hazard Mitigation: Handling large quantities of pyrophoric organolithium reagents and flammable solvents necessitates rigorous engineering controls and procedural safeguards.[2]
-
Thermal Management: The highly exothermic nature of organometallic formation and quenching must be managed with precision to prevent runaway reactions and impurity formation.
-
Materials Handling and Purification: Standard laboratory purification techniques like column chromatography are often impractical at scale. Therefore, developing a robust crystallization-based purification is essential.[3]
This guide addresses these challenges head-on, presenting a validated process designed for safety, efficiency, and high purity.
Synthetic Strategy and Mechanistic Considerations
The most reliable and scalable approach to aryl and heteroaryl boronic acids involves the reaction of an organometallic species with a trialkyl borate ester, followed by acidic hydrolysis.[4][5] Our selected route begins with the commercially available 2-bromo-5-cyano-4-methylthiophene.
The key transformation proceeds in three distinct mechanistic stages:
-
Halogen-Metal Exchange: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the thiophene ring, which is adjacent to the bromine atom. This is a highly exothermic and rapid reaction that generates the lithiated thiophene intermediate. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical for stabilizing the organolithium species.
-
Borylation via "Ate" Complex Formation: The nucleophilic lithiated thiophene attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate intermediate, often called an "ate" complex.[5] This step must be conducted at very low temperatures (typically below -70 °C) to prevent side reactions, such as multiple additions to the borate ester.
-
Hydrolysis: The reaction is quenched with an acid, which protonates the boronate ester and hydrolyzes it to the final boronic acid product.
Process Workflow and Safety Analysis
A successful scale-up hinges on a well-defined workflow that incorporates safety measures at every stage. The process can be broken down into four main phases: Reaction, Quench, Work-up, and Isolation.
Hazard Analysis and Mitigation
A thorough risk assessment is mandatory before commencing any scale-up operation.[2]
| Hazard | Risk | Mitigation Measures |
| n-Butyllithium (n-BuLi) | Pyrophoric (ignites on contact with air/moisture). Highly corrosive. | Handle under a strict inert atmosphere (Nitrogen or Argon). Use in a well-ventilated area (fume hood or walk-in hood). Personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves. Use sealed addition funnels or cannula transfer techniques.[2] |
| Flammable Solvents (THF, Heptane, EtOAc) | Fire or explosion hazard. | Use in explosion-proof equipment where applicable. Ground all equipment to prevent static discharge. Ensure appropriate fire suppression systems (e.g., CO₂, dry powder) are readily available. |
| Exothermic Reactions | Runaway reaction, leading to pressure buildup and loss of containment. | Monitor internal reaction temperature closely with a calibrated probe. Employ a reactor with a reliable cooling system. Maintain strict control over reagent addition rates. For very large scales, a semi-batch process is recommended.[2] |
| Cryogenic Temperatures (-78 °C) | Cold burns, frostbite. Embrittlement of certain materials. | Wear cryogenic gloves and face shield when handling dry ice or using cryocoolers. Ensure reactor materials are rated for low-temperature operation. |
| Acidic Quench | Corrosive. Potential for gas evolution if quenching unreacted organometallics. | Perform quench by adding the reaction mixture to the acid (reverse addition) to maintain control. Ensure adequate cooling during the quench. Wear acid-resistant gloves and eye protection. |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Molar Equiv. |
| 2-Bromo-5-cyano-4-methylthiophene | ≥97% | 100.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | Reagent | ~195 mL | 1.05 |
| Triisopropyl borate | ≥98% | 105.0 g | 1.2 |
| Tetrahydrofuran (THF), anhydrous | DriSolv® | 1.5 L | - |
| Hydrochloric Acid (2 M) | Reagent | 1.0 L | - |
| Ethyl Acetate (EtOAc) | ACS Grade | 1.5 L | - |
| Heptane | ACS Grade | 1.0 L | - |
| Saturated NaCl solution (Brine) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | 50 g | - |
| Equipment | Specification | ||
| Jacketed Glass Reactor | 5 L, with overhead stirrer, thermocouple, N₂ inlet, and addition funnel | ||
| Cooling System | Capable of reaching and maintaining -78 °C (Dry ice/acetone bath or cryocooler) | ||
| Filtration Apparatus | Büchner funnel (2 L) and vacuum flask | ||
| Rotary Evaporator | Sized for a 3-5 L flask | ||
| Vacuum Oven | For drying the final product |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 5 L reactor system and ensure it is clean, dry, and leak-free.
-
Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge the reactor with 2-Bromo-5-cyano-4-methylthiophene (100.0 g) and anhydrous THF (1.0 L).
-
Begin stirring and cool the reactor contents to between -78 °C and -75 °C using the cooling system.
-
-
Lithiation:
-
Once the internal temperature is stable, begin the dropwise addition of n-butyllithium (2.5 M solution, ~195 mL) via the addition funnel.
-
CRITICAL: Maintain the internal temperature below -70 °C throughout the addition. The addition should take approximately 60-90 minutes.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes.
-
-
Borylation:
-
Add triisopropyl borate (105.0 g) to the addition funnel.
-
Add the triisopropyl borate dropwise to the reaction mixture, again ensuring the internal temperature does not exceed -70 °C. This addition should take approximately 45-60 minutes.
-
Upon completion of the addition, stir the resulting mixture at -78 °C for 1 hour.
-
-
Quench and Work-up:
-
In a separate large beaker or vessel, prepare the 2 M HCl solution (1.0 L) and cool it in an ice bath.
-
CRITICAL: Slowly transfer the cold reaction mixture into the stirred, cold HCl solution. Monitor the temperature of the quenching vessel, keeping it below 10 °C.
-
Once the transfer is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring for 30 minutes.
-
Transfer the biphasic mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (500 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter to remove the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick oil or solid.
-
Add heptane (750 mL) to the residue and stir vigorously. This will precipitate the product. This step is a solvent swap to a non-polar solvent to induce crystallization.
-
Heat the slurry gently to ~40-50 °C for 15 minutes, then cool slowly to room temperature, followed by further cooling in an ice bath to 0-5 °C for at least 1 hour.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold heptane (~200 mL).
-
Dry the white to off-white solid in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 65-75 g (80-92% yield).
-
Quality Control and Characterization
The final product should be analyzed to ensure it meets the required specifications for downstream applications.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98.0% (AUC) | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹¹B NMR |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be determined | GC-HS |
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.4 (s, 2H, -B(OH)₂), 7.8 (s, 1H, thiophene-H), 2.5 (s, 3H, -CH₃).
-
¹¹B NMR (128 MHz, DMSO-d₆): δ (ppm) ~19-21 (broad singlet).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive n-BuLi (degraded by air/moisture). Insufficiently dried glassware/solvent. Temperature during addition was too high. | Titrate n-BuLi before use. Ensure all glassware is oven-dried and solvents are anhydrous. Maintain strict temperature control (< -70 °C). |
| Incomplete Reaction | Insufficient n-BuLi or triisopropyl borate. Poor mixing at scale. | Use a slight excess of reagents (1.05-1.2 equiv.). Ensure overhead stirrer provides adequate agitation for the reaction volume. |
| Formation of Dark Impurities | Reaction temperature rose significantly during addition or quench. | Improve cooling efficiency and slow down addition rates. Ensure quench is performed under controlled cold conditions. |
| Product is Oily/Gummy after Isolation | Incomplete solvent swap; residual THF or EtOAc present. High levels of impurities. | Ensure efficient removal of high-boiling solvents on the rotary evaporator. The heptane slurry and wash step should remove most process impurities. If necessary, re-dissolve in a minimal amount of hot EtOAc and re-precipitate with heptane. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By focusing on a well-understood synthetic route and placing a strong emphasis on process control, thermal management, and safety, this guide equips researchers and drug development professionals with the necessary tools to produce this valuable building block efficiently and safely at a multi-hundred-gram scale. Adherence to the detailed steps and safety protocols outlined herein will ensure the consistent production of high-quality material suitable for advanced pharmaceutical research.
References
- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of Allenylboronic Acid.
- Nonnenmacher, M., et al. (2009). Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids.
- ChemicalBook. (2023).
- Organic Chemistry Portal. (n.d.).
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids.
- Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
- BenchChem. (2025).
- Chem-Impex. (n.d.). 2-Thiopheneboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Organic Syntheses. (n.d.).
- Sigma-Aldrich. (2025).
- Organic Syntheses. (n.d.). Procedure for Borane-Ammonia.
- MDPI. (2020).
- Organic Syntheses. (n.d.). Procedure for (3,4,5-Trifluorophenyl)boronic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (5-Cyano-4-methylthiophen-2-yl)boronic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (5-Cyano-4-methylthiophen-2-yl)boronic acid. This particular substrate, characterized by an electron-withdrawing cyano group on a thiophene ring, presents specific challenges that can lead to low yields. This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions (FAQs) to help you achieve success in your coupling reactions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial points of failure for Suzuki couplings with this challenging substrate.
Q1: My Suzuki coupling reaction with this compound is resulting in very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the first step. For a sensitive substrate like this, the most common culprits are:
-
Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your palladium source and ligand are from a reliable source and have been stored correctly.[1][2]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[4]
-
Sub-optimal Ligand Choice: The electronic and steric properties of the ligand are paramount. For an electron-deficient heteroaryl boronic acid, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are known to accelerate the key steps of oxidative addition and reductive elimination, which is crucial for difficult substrates.[2][5][6]
-
Inappropriate Base/Solvent System: The choice of base and solvent is not universal and is highly dependent on the substrates.[3] An incorrect combination can lead to poor solubility, slow reaction rates, or decomposition of the starting material.[3][5]
Q2: I am observing a significant amount of 3-cyano-4-methylthiophene as a byproduct. What is happening and how can I prevent it?
A2: You are observing protodeboronation, the most common and problematic side reaction for this type of substrate.[3][7] It is a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[7] This is particularly prevalent with electron-deficient and heteroaromatic boronic acids.[4][8]
To mitigate protodeboronation:
-
Use Milder Bases: Strong bases (like NaOH or KOH) and high temperatures can accelerate this undesired reaction.[4] Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[4][5][9]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. Sometimes, extending the reaction time at a lower temperature is preferable to forcing the reaction at high heat.
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), an MIDA boronate, or a diethanolamine adduct.[1][4] These derivatives are more robust and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[5][10]
-
Consider Anhydrous Conditions: For highly sensitive substrates, water can facilitate protodeboronation.[7] Employing strictly anhydrous solvents and reagents can be beneficial.[5][11]
Q3: My main product is the homocoupling of the boronic acid. Why is this happening?
A3: Homocoupling (or Glaser coupling) of boronic acids to form a symmetrical biaryl is typically promoted by the presence of oxygen and a Pd(II) species.[1][6] If your Pd(II) precatalyst is not efficiently reduced to Pd(0) or if the reaction mixture is contaminated with air, this side reaction can dominate. To prevent this, ensure your degassing procedure is thorough and that you are using a high-quality catalyst system that promotes efficient entry into the desired catalytic cycle.[6]
Part 2: In-Depth Troubleshooting Guide
If initial checks do not resolve the issue, a more detailed, symptom-based approach is required.
Logical Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting a low-yielding Suzuki coupling with this compound.
Caption: A systematic troubleshooting workflow for difficult Suzuki couplings.
Parameter Optimization Tables
The optimal conditions are highly substrate-dependent. Use the following tables as a starting point for systematic optimization.
Table 1: Recommended Catalyst Systems for Thiophene Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Cost-effective, but requires in situ reduction. Good starting point.[5][9] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Reliable Pd(0) source, often highly effective for heteroaryl couplings.[12] |
| XPhos Pd G3/G4 | (Integral) | 1-3 | Air- and moisture-stable precatalyst. Excellent for challenging substrates.[1] |
| Pd(dppf)Cl₂ | (Integral) | 2-5 | Good for a wide range of substrates, but may be less effective for this specific case.[13] |
Table 2: Base and Solvent Selection Guide
| Base | Equivalents | Recommended Solvent(s) | Notes |
|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O | A robust, effective base for many heteroaryl couplings.[4] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, THF | Stronger carbonate, often improves yields when others fail.[4][10] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, Dioxane/H₂O | A standard, milder base. Good first choice if protodeboronation is a major concern.[4][5] |
| CsF | 2.0 - 3.0 | Isopropanol, Dioxane | A mild, non-nucleophilic base useful for base-sensitive functional groups. Can be very effective at minimizing protodeboronation.[4][9] |
Part 3: Experimental Protocols & Mechanistic Overview
Protocol 1: General Procedure for Optimization
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 8 mL)
-
Water (degassed, 2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst.[4]
-
Establish Inert Atmosphere: Seal the flask with a septum and rubber cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.[14]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for consumption of the limiting reagent (typically the aryl halide).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Protection of Boronic Acid with Diethanolamine
If protodeboronation remains a persistent issue, converting the boronic acid to a more stable diethanolamine adduct is highly recommended.[1] This adduct can often be used directly in the coupling reaction.[15]
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a suitable solvent like methylene chloride or THF.[1][15]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.[15]
-
Precipitation & Isolation: A white precipitate of the adduct should form. Continue stirring for 15-30 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting solid is the diethanolamine adduct, which is typically more stable to storage and handling.[1]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[16][17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of (5-Cyano-4-methylthiophen-2-yl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for utilizing (5-Cyano-4-methylthiophen-2-yl)boronic acid in cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to mitigate unwanted side reactions, ensuring the success of your synthetic endeavors. Thiophene-based boronic acids are invaluable in creating complex organic structures for pharmaceuticals and materials science.[1] However, the unique electronic properties of this compound can lead to specific side reactions that diminish the yield of the desired cross-coupled product. This guide offers a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significant amounts of 4-cyano-3-methylthiophene as a byproduct. What is causing this, and how can I prevent it?
This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling.[2] It involves the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, such as water.[2]
Causality: The carbon-boron bond is susceptible to cleavage under both acidic and basic conditions.[2][3] For heteroaromatic boronic acids, particularly electron-deficient ones like this compound, this process can be accelerated. The presence of water, elevated temperatures, and certain bases can exacerbate protodeboronation, competing with the desired catalytic cycle.[4][5] Thienylboronic acids, in particular, have been reported to undergo rapid protodeboronation at a pH greater than 10, which is typical for many Suzuki-Miyaura coupling conditions.[3]
Troubleshooting Protocol: Minimizing Protodeboronation
-
Reagent and Solvent Preparation:
-
Thoroughly dry all solvents and reagents to minimize the presence of water.
-
Consider using anhydrous bases and solvents.
-
-
Base Selection:
-
The choice of base is critical. While strong bases are often used to facilitate transmetalation, they can also promote protodeboronation.
-
Consider using milder bases such as K₃PO₄ or Cs₂CO₃ in place of stronger bases like NaOH or KOH.
-
-
Reaction Temperature:
-
Higher temperatures can increase the rate of protodeboronation.[6]
-
If feasible for your specific coupling partners, attempt the reaction at a lower temperature. Even a reduction from 100 °C to 80 °C can have a significant impact.
-
-
Use of Boronic Esters:
-
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly suppress protodeboronation.[5][7][8] These esters are generally more stable to the reaction conditions and release the boronic acid slowly in situ.
-
Workflow for Mitigating Protodeboronation
Caption: A stepwise approach to troubleshooting protodeboronation.
Question 2: My reaction is producing a significant amount of a symmetrical biaryl byproduct, 2,2'-dicyano-3,3'-dimethyl-5,5'-bithiophene. What is this side reaction, and how can I suppress it?
This side reaction is known as homocoupling , where two molecules of the boronic acid couple with each other. This is a palladium-catalyzed process that competes with the desired cross-coupling reaction.[9][10]
Causality: Homocoupling can occur through several mechanisms. One common pathway involves the reaction of the boronic acid with the palladium(II) precatalyst during its reduction to the active palladium(0) species.[9] It can also be promoted by the presence of oxygen or other oxidants in the reaction mixture.
Troubleshooting Protocol: Suppressing Homocoupling
-
Degassing:
-
Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
-
Catalyst Choice and Handling:
-
Use a high-quality palladium catalyst. Some palladium(II) precatalysts are more prone to inducing homocoupling.
-
Consider using a palladium(0) source directly, such as Pd(PPh₃)₄, although these can be less stable.
-
The choice of ligand can also influence the rate of homocoupling versus cross-coupling.
-
-
Stoichiometry:
-
Ensure precise control over the stoichiometry of your reactants. An excess of the boronic acid can sometimes favor homocoupling.
-
-
Reaction Conditions:
-
As with protodeboronation, adjusting the temperature and base can also impact the extent of homocoupling.
-
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Water, strong bases, high temperatures | Use anhydrous conditions, milder bases (K₃PO₄), lower temperatures, or convert to a boronic ester (pinacol, MIDA). |
| Homocoupling | Oxygen, palladium(II) precatalysts, excess boronic acid | Degas the reaction mixture, use a high-quality catalyst, and maintain strict stoichiometric control. |
Question 3: I am observing hydrolysis of the cyano group to an amide or carboxylic acid. How can I avoid this?
While less common under standard Suzuki-Miyaura conditions, the hydrolysis of the nitrile group is a potential side reaction, especially with prolonged reaction times, high temperatures, or the use of strongly acidic or basic conditions.[11][12]
Causality: The cyano group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid.[12][13] This process is typically catalyzed by strong acids or bases and is accelerated by heat.[11][12]
Troubleshooting Protocol: Preventing Cyano Group Hydrolysis
-
Control of pH:
-
Avoid strongly acidic or basic conditions if possible. If a strong base is required for the cross-coupling, consider using a boronic ester derivative that may allow for milder conditions.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that could lead to hydrolysis.
-
Use the lowest effective temperature for the cross-coupling.
-
-
Work-up Procedure:
-
Be mindful of the pH during the aqueous work-up. Neutralize the reaction mixture carefully to avoid extremes of pH that could cause hydrolysis of the product.
-
Decision Tree for Troubleshooting Side Reactions
Caption: A decision tree for identifying and addressing common side reactions.
By systematically addressing these potential side reactions, you can significantly improve the yield and purity of your desired cross-coupled products when working with this compound.
References
- Technical Support Center: Optimizing Cross-Coupling of (2-Cyano-3-methoxyphenyl)boronic acid - Benchchem.
- Protodeboronation - Wikipedia.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF - ResearchGate.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate.
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
- The hydrolysis reactions of nitriles via C−N bond cleavage. - ResearchGate.
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
- Any advice in preparing Thiophene with boronic ester group at C2? - ResearchGate.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC.
- (5-Methylthiophen-2-yl)boronic acid - MySkinRecipes.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Homocoupling of various phenyl boronic acids a | Download Table - ResearchGate.
- This compound - Chemical Technology Co.,LTD(expird).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation.
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - Chemical Science (RSC Publishing). Available at: [Link]
- 1119899-50-1|this compound - BLDpharm.
- 162607-15-0|(4-Methylthiophen-2-yl)boronic acid|BLD Pharm.
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]
- Reactivity of Nitriles - Chemistry LibreTexts.
- hydrolysis of nitriles - Chemguide.
- 2225181-57-5 | (5-Cyano-2-cyclopropylphenyl)boronic acid | ChemScene.
Sources
- 1. (5-Methylthiophen-2-yl)boronic acid [myskinrecipes.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from (5-Cyano-4-methylthiophen-2-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Cyano-4-methylthiophen-2-yl)boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile building block. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction: The Purification Challenge
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its unique electronic and structural features, including the electron-withdrawing cyano group and the thiophene ring, contribute to the formation of diverse and medicinally relevant compounds.[4][5][6] However, these same features can present specific challenges during product purification. Common issues include the removal of residual palladium catalyst, separation from unreacted starting materials, and elimination of byproducts arising from side reactions such as homocoupling and protodeboronation.[7][8][9]
This guide is designed to provide you with the expertise and practical steps to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered purification problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: Persistent Palladium Residue in the Final Product
Question: My purified product is still contaminated with a black or grey solid, which I suspect is palladium catalyst. How can I effectively remove it?
Answer: Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially in pharmaceutical applications.[10][11] Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.
Step-by-Step Protocol for Palladium Removal:
-
Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the mixture through a pad of Celite® on a sintered glass funnel.[12][13] The Celite® will trap the insoluble palladium species. Wash the Celite® pad with additional solvent to ensure complete recovery of your product.[12][13]
-
Aqueous Workup: Perform a standard aqueous workup by washing the organic layer with water and brine. This can help remove some inorganic palladium salts.[14]
-
Column Chromatography: For many products, column chromatography on silica gel is sufficient to remove residual palladium.[12][13] The polar nature of the silica gel will retain the palladium species at the baseline.
-
Activated Carbon Treatment: If palladium contamination persists, dissolving the crude product in a suitable solvent and stirring with activated carbon for a few hours can be effective. The palladium will adsorb onto the surface of the carbon, which can then be removed by filtration through Celite®.
-
Thiol-Based Scavengers: For challenging cases, commercially available silica-functionalized thiol or amine scavengers can be highly effective. These scavengers selectively bind to the palladium, and the resulting complex can be easily filtered off.
Causality: Palladium catalysts can exist in various forms at the end of a reaction, including nanoparticles and soluble complexes. Simple filtration may not remove all forms. The methods above address these different species through physical adsorption (Celite®, activated carbon) and chemical binding (scavengers).
Issue 2: Co-elution of Product with Unreacted Boronic Acid or Homocoupled Byproduct
Question: During column chromatography, my desired product is co-eluting with either the starting boronic acid or a homocoupled byproduct. How can I improve the separation?
Answer: Co-elution is a common challenge when dealing with structurally similar compounds. Optimizing your chromatography conditions is key.
Strategies for Improved Chromatographic Separation:
-
Solvent System Optimization: The choice of eluent is critical.[15][16] Systematically screen different solvent systems with varying polarities. A good starting point for many thiophene derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[17][18]
-
Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased.[19] This can help to resolve compounds with close Rf values.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases. Alumina (neutral, acidic, or basic) can offer different selectivity.[15] For highly non-polar compounds, reversed-phase chromatography (C18) might be a better option.[20]
-
Acid/Base Wash: An acid/base extraction can be used to remove unreacted boronic acid.[20][21] Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH). The organic layer containing your product can then be separated, washed, dried, and concentrated. The aqueous layer can be acidified to recover the boronic acid if desired.
Visualization of the Purification Workflow:
Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.
Issue 3: Product Decomposition on Silica Gel
Question: I am observing significant product loss or decomposition during column chromatography on silica gel. What is causing this and what can I do?
Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds, including some boronic acid derivatives.[20][21]
Troubleshooting Steps for Product Decomposition:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1%) in the eluent.
-
Switch to Alumina: Alumina is available in neutral, acidic, and basic forms.[15] Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the time your compound spends on the column.[16][17]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method that avoids chromatography altogether.[21] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Causality: The silanol groups on the surface of silica gel are acidic and can catalyze the decomposition of certain functional groups. Boronic acids and their esters can be particularly susceptible to hydrolysis or other reactions on silica.[20][22]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: Besides unreacted starting materials and residual catalyst, the most common byproducts are:
-
Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[7][8]
-
Protodeboronation product: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[7][9]
-
Boronic acid anhydrides (boroxines): These can form from the dehydration of the boronic acid, especially upon prolonged storage.
Visualization of Common Byproducts:
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. columbia.edu [columbia.edu]
- 18. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromtech.com [chromtech.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Improving the efficiency of Suzuki reactions with cyano-substituted boronic acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving cyano-substituted boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using these electron-deficient substrates. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the efficiency and success of your experiments.
Introduction: The Challenge of Cyano-Substituted Boronic Acids
Cyano-substituted boronic acids are valuable reagents in organic synthesis, allowing for the introduction of the versatile cyano group, which can be further transformed into various functionalities or used to modulate the electronic properties of a target molecule.[1] However, the electron-withdrawing nature of the cyano group presents unique challenges in Suzuki-Miyaura couplings. These substrates are particularly susceptible to side reactions such as protodeboronation and can exhibit sluggish reactivity, leading to lower yields and purification difficulties.[2] This guide provides field-proven insights and robust protocols to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Product Yield
You've set up your Suzuki reaction with a cyano-substituted boronic acid, but the analysis shows minimal or no formation of the desired biaryl product.
Possible Causes & Recommended Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst | Action: Use a fresh, high-quality palladium source. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that readily generates the active Pd(0) species.[3] Rationale: The first step in the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) species. If the Pd(0) is not efficiently generated from a Pd(II) precursor or has been deactivated by oxygen, the entire cycle will stall.[4] Rigorous degassing of solvents and reagents is critical to prevent catalyst oxidation.[3][4] |
| Inefficient Transmetalation | Action: The choice of base is critical. For cyano-substituted boronic acids, which are more acidic, a carefully selected base is needed to form the nucleophilic boronate species without promoting side reactions.[5][6] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides.[3][7] Rationale: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This is facilitated by the formation of a more nucleophilic "ate" complex (boronate), which is generated by the reaction of the boronic acid with a base.[8][9] However, excessively strong bases can accelerate decomposition pathways.[7] |
| Poor Ligand Choice | Action: For electron-deficient boronic acids, pair them with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][10] Rationale: These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps.[10] The ligand's steric bulk can also help prevent the formation of undesired side products. |
| Inappropriate Solvent | Action: Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent.[3][11] Ensure solvents are thoroughly degassed.[3] Rationale: The solvent influences the solubility of the reagents and the stability of the catalytic species.[11][12] The presence of water can sometimes be beneficial by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate species.[4] |
Problem 2: Significant Protodeboronation Observed
Your analysis shows a significant amount of the arene corresponding to the simple protonolysis of your cyano-substituted boronic acid (Ar-B(OH)₂ → Ar-H).
Possible Causes & Recommended Solutions
Protodeboronation is a major competing pathway where a proton replaces the boronic acid group.[13] This is particularly problematic for electron-deficient arylboronic acids under basic conditions.[2][14]
| Probable Cause | Recommended Solution & Scientific Rationale |
| Excessively Basic/Aqueous Conditions | Action: Switch to milder, less nucleophilic bases like K₃PO₄ or KF.[7] Minimize the amount of water in the reaction or consider strictly anhydrous conditions. Rationale: Protodeboronation can be catalyzed by both acid and base.[15][16] Under the basic conditions of the Suzuki coupling, the formation of the boronate anion can make the ipso-carbon susceptible to protonolysis by water or other protic sources. |
| Elevated Temperature | Action: Run the reaction at the lowest temperature that provides a reasonable rate. Rationale: Like most undesired side reactions, the rate of protodeboronation is often accelerated by higher temperatures. |
| Inherent Instability of Boronic Acid | Action: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[4][17] These can be more resistant to premature protodeboronation. Alternatively, forming a diethanolamine adduct can yield a stable, crystalline solid that can be used directly in the coupling.[10][18] Rationale: Masking the boronic acid functionality can protect it from the reaction conditions until it is time for the transmetalation step, thereby minimizing the opportunity for protodeboronation.[2][17] |
dot graph TD; A[Start: Low Yield] --> B{Is Starting Material Consumed?}; B -->|No| C[Check Catalyst Activity & Ligand]; B -->|Yes| D{Major Side Products Observed?}; C --> E[Use Fresh Pre-catalyst, Degas Solvents]; D -->|Yes| F[Identify Side Product]; D -->|No| G[Purification Issue or Volatile Product]; F --> H{Protodeboronation? (Ar-H)}; F --> I{Homocoupling? (Ar-Ar)}; H --> J[Use Milder Base, Lower Temp, Protect Boronic Acid]; I --> K[Ensure O2 Exclusion, Optimize Pd:Ligand Ratio]; subgraph Legend [ ] direction LR L(Process) M{Decision} N[Troubleshooting Step] end classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124; classDef step fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124; class A,G,K,J,E process; class B,D,F,H,I decision; class C,N step;
A troubleshooting workflow for Suzuki reactions.
Problem 3: Cyano Group Hydrolysis
The desired product is formed, but a significant portion has the cyano (-CN) group hydrolyzed to a carboxamide (-CONH₂) or carboxylic acid (-COOH).
Possible Causes & Recommended Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Harsh Basic Conditions | Action: Avoid strong hydroxide bases (e.g., NaOH, KOH).[8] Use milder carbonate or phosphate bases (K₂CO₃, K₃PO₄).[7][19] Rationale: The cyano group can be susceptible to hydrolysis under strongly basic (or acidic) conditions, especially at elevated temperatures.[20][21] The choice of a weaker base is crucial for preserving this functional group. |
| Prolonged Reaction Time at High Temperature | Action: Monitor the reaction closely and stop it as soon as the starting material is consumed. If the reaction is sluggish, it is better to switch to a more active catalyst/ligand system to accelerate the desired coupling rather than simply extending the heating time.[3] Rationale: The extent of hydrolysis is a function of time, temperature, and base strength. Minimizing reaction time by using a more efficient catalytic system reduces the exposure of the sensitive cyano group to potentially hydrolytic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling with cyano-substituted boronic acids?
A1: There is no single "best" system, as the ideal choice depends on the specific aryl halide partner. However, a highly effective starting point is a palladium(II) pre-catalyst like Pd(OAc)₂ or a Pd(II) pre-catalyst complexed with a bulky, electron-rich phosphine ligand.[3][9] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or Fu's trialkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices as they are known to promote the coupling of electron-deficient boronic acids and can be effective even with challenging aryl chloride substrates.[10][22][23]
The Suzuki-Miyaura catalytic cycle.
Q2: Can I use an aryl chloride as a coupling partner with a cyano-substituted boronic acid?
A2: Yes, but it is more challenging than using aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[23] Success with aryl chlorides almost always requires the use of specialized, highly active catalyst systems. Systems based on bulky, electron-rich phosphine ligands (like those mentioned in Q1) or N-heterocyclic carbene (NHC) ligands are typically necessary to achieve good yields with aryl chlorides.[9][24]
Q3: How do I best purify my final product?
A3: Purification can sometimes be complicated by boron-containing byproducts. A common workup procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), followed by washing with water or a weak aqueous base to remove the inorganic salts.[4] A subsequent wash with brine is also standard.[10] Filtering the organic layer through a plug of silica gel can help remove some baseline impurities and residual palladium. The final purification is typically achieved by flash column chromatography on silica gel. If the product is sufficiently non-polar, a hexane/ethyl acetate gradient is often effective.
Experimental Protocol: General Procedure for a Robust Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a cyano-substituted boronic acid with an aryl bromide. It should be optimized for each specific substrate combination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Cyano-substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos-Pd-G3; 1-3 mol%)
-
Base (e.g., K₃PO₄, finely powdered; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, cyano-substituted boronic acid, base, catalyst, and ligand (if not using a pre-catalyst).
-
Degassing: Seal the flask and thoroughly purge with the inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (usually 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.[7] Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the final product.
References
- Protodeboron
- Al-Amin, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL: )
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: )
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: )
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Optimizing base selection for Suzuki reactions with sensitive substr
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (URL: )
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (URL: )
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (URL: )
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (URL: [Link])
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (URL: )
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (URL: )
- Effect of solvent on the Suzuki reaction a .
- The hydrolysis reactions of nitriles via C−N bond cleavage.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Protodeboronation - Organic Chemistry Portal. (URL: )
- Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: )
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchG
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. (URL: )
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL: )
- Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. (URL: )
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (URL: )
- Why can't I achieve good yields for this Suzuki reaction?
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: )
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (URL: )
- Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 22. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with (5-Cyano-4-methylthiophen-2-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving (5-Cyano-4-methylthiophen-2-yl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during your experiments.
Introduction: The Double-Edged Sword of a Functionalized Thiophene
This compound is a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold with a strategically placed cyano group for further functionalization or to modulate electronic properties. However, its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, presents a unique set of challenges that can lead to low yields and catalyst deactivation.
The primary culprits are twofold:
-
The Thiophene Moiety: The sulfur atom within the thiophene ring can act as a poison to the palladium catalyst.[1] Sulfur's lone pair of electrons can strongly coordinate to the palladium center, blocking active sites and hindering the catalytic cycle.[1]
-
The Electron-Withdrawing Cyano Group: The cyano group significantly influences the electronic properties of the boronic acid, making it electron-deficient. This can lead to a number of complications, including an increased propensity for protodeboronation (the undesired cleavage of the C-B bond) and a potentially sluggish transmetalation step in the catalytic cycle.[2][3]
This guide will provide a structured approach to diagnosing and resolving these issues, ensuring successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide: From Low Yields to Reaction Stalls
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Problem 1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has stalled completely.
Initial Diagnosis: A low or nonexistent yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Cause A: Catalyst Poisoning by the Thiophene Sulfur
The sulfur atom in the thiophene ring is a well-known poison for palladium catalysts.[1] It can lead to the formation of inactive palladium-sulfur species, effectively removing the catalyst from the reaction cycle.[1]
Solutions:
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the gradual deactivation.
-
Employ Sulfur-Tolerant Ligands: Certain bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), can protect the palladium center and mitigate the effects of sulfur poisoning.[4] These ligands can accelerate the desired catalytic steps, outcompeting the deactivation pathway.
-
Consider a "Ligand-less" Approach at Low Concentrations: Paradoxically, in some cases of direct arylation of thiophenes, using a ligand-less palladium source like Pd(OAc)₂ at very low concentrations (0.1–0.001 mol%) can be effective. At higher concentrations, the formation of inactive palladium black is more likely.
Possible Cause B: Protodeboronation of the Boronic Acid
Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5] This is often exacerbated by the basic and sometimes aqueous conditions of the Suzuki-Miyaura reaction.[6]
Solutions:
-
Judicious Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[6]
-
Milder Bases: Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or NaOMe.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can be beneficial.[7]
-
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2][5]
-
Potassium Trifluoroborate Salts (-BF₃K): These are crystalline, air-stable solids that are less prone to protodeboronation.
-
MIDA Boronates: These are exceptionally stable and can even be used in sequential cross-coupling reactions.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction.[8]
-
Possible Cause C: Slow Transmetalation Step
The electron-withdrawing nature of the cyano group can make the transmetalation step of the catalytic cycle sluggish.[3]
Solutions:
-
Stronger, Non-Nucleophilic Bases: As mentioned above, stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species, accelerating transmetalation.[9]
-
Electron-Rich Ligands: Bulky, electron-rich phosphine ligands can increase the electron density on the palladium center, promoting transmetalation.[10]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for a slow transmetalation step.
Problem 2: I am observing significant formation of a homocoupling byproduct from my boronic acid.
Initial Diagnosis: The formation of a biaryl product derived from the coupling of two molecules of this compound is a common side reaction.
Possible Cause: Presence of Oxygen
Oxygen in the reaction mixture can lead to the oxidative homocoupling of boronic acids.[11] It can also contribute to the degradation of phosphine ligands and the palladium(0) catalyst.
Solutions:
-
Thorough Degassing: Ensure that your solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Ensure all glassware is properly dried and purged.
-
Use of Pd(II) Pre-catalysts: If you are using a Pd(0) source that may have partially oxidized, consider switching to a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced to the active Pd(0) species in situ.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like many boronic acids, this compound can be sensitive to air and moisture. It is best stored in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere.[12] For long-term storage, keeping it in a freezer is recommended. When weighing and handling the reagent, it is advisable to do so in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere.
Q2: Can I use a "one-pot" procedure to generate the boronic acid in situ and use it directly in the Suzuki coupling?
A2: While in situ generation of boronic acids can be a viable strategy, it adds complexity to the reaction mixture. For a challenging substrate like this compound, it is generally recommended to use the isolated and purified boronic acid to have better control over the stoichiometry and to avoid introducing impurities that could interfere with the catalysis.
Q3: Is it possible to regenerate a palladium catalyst that has been poisoned by the thiophene?
A3: In some industrial settings, regeneration of sulfur-poisoned palladium catalysts is possible, often through oxidative treatments at high temperatures to burn off the sulfur.[13][14] However, for a laboratory-scale organic synthesis, this is generally not practical. It is more effective to focus on preventing deactivation in the first place through the strategies outlined in the troubleshooting guide.
Q4: What is the "2-pyridyl problem" and is it relevant to my thiophene-containing boronic acid?
A4: The "2-pyridyl problem" refers to the particular instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation due to the proximity of the basic nitrogen atom. While the sulfur in the thiophene ring is not as basic as the nitrogen in pyridine, the underlying principle of heteroatom-mediated effects on boronic acid stability is relevant. The electron-rich nature of the thiophene ring can influence the stability of the C-B bond.
Experimental Protocols & Data
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle (e.g., XPhos Pd G3) | Provides a reliable source of the active Pd(0) catalyst. Pre-catalysts can offer improved stability and activity.[11] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands protect the Pd center from sulfur poisoning and accelerate the catalytic cycle.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases that effectively promote transmetalation while minimizing protodeboronation.[2] |
| Solvent | Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water. | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the reaction, but should be used judiciously to avoid excessive protodeboronation.[7] |
| Temperature | 80-110 °C | Higher temperatures can help overcome the activation energy for the transmetalation of this electron-deficient boronic acid. |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Challenges: Catalyst Deactivation and Side Reactions
Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Points of Deactivation
Caption: The Suzuki-Miyaura cycle with potential deactivation pathways.
Diagram 2: Troubleshooting Workflow for Low Yields
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. dcl-inc.com [dcl-inc.com]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Couplings with (5-Cyano-4-methylthiophen-2-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges in cross-coupling reactions involving the sterically hindered (5-Cyano-4-methylthiophen-2-yl)boronic acid. The inherent steric bulk from the 4-methyl group, combined with the electronic effects of the 5-cyano group on the thiophene ring, presents unique challenges that can lead to low yields and incomplete reactions. This resource is designed to help you navigate these complexities and achieve successful couplings.
Understanding the Challenge: Steric and Electronic Effects
The primary obstacle when using this compound lies in its structure. The methyl group at the 4-position creates significant steric hindrance around the reactive boronic acid site at the 2-position. This bulk can impede the approach of the palladium catalyst and the coupling partner, slowing down or preventing the crucial transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the cyano group at the 5-position can influence the electronic properties of the thiophene ring, potentially affecting the rate of transmetalation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in very low to no product yield. What are the most likely causes?
Several factors can contribute to a failed or low-yielding reaction with this sterically demanding boronic acid. The most common culprits are:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be suitable for activating the sterically hindered C-B bond.
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle. An inappropriate combination can lead to poor solubility, slow reaction rates, or decomposition of the boronic acid.[1]
-
Protodeboronation: Thiophene boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[2][3][4]
-
Poor Reagent Quality: The purity and stability of the boronic acid, aryl halide, and catalyst are paramount. Impurities or degradation can inhibit the reaction.
Q2: How can I select a more effective catalyst system to overcome the steric hindrance?
For sterically demanding substrates like this compound, the choice of ligand is crucial.[5] Bulky, electron-rich phosphine ligands are generally the most effective.[6][7] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step and can better accommodate bulky substrates.
Recommended Ligand Classes:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[7][8] They possess both the steric bulk to promote reductive elimination and the electron-donating properties to facilitate oxidative addition.[7]
-
Sterically Demanding Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and its derivatives are also excellent choices due to their large cone angles and strong electron-donating ability.[9]
Recommended Palladium Precatalysts:
-
Palladium(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf), and palladacycle precatalysts like XPhos Pd G3 are commonly used and are often effective when paired with an appropriate ligand.
-
Palladium(0) Catalysts: Pd₂(dba)₃ and Pd(PPh₃)₄ can also be used, though in-situ generation of the active Pd(0) species from a Pd(II) source is often preferred for convenience and stability.
| Ligand Type | Examples | Key Advantages for Steric Hindrance |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promotes both oxidative addition and reductive elimination.[7] |
| Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding, facilitates catalyst activity.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form stable palladium complexes. |
Q3: What are the best practices for choosing a base and solvent system for this coupling?
The base and solvent play a synergistic role in activating the boronic acid and influencing the reaction rate.
Base Selection:
-
Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for challenging Suzuki couplings.[1] Their use in finely powdered form is recommended to maximize surface area and reactivity.
-
Milder Bases: In cases where protodeboronation is a significant issue, milder bases like potassium fluoride (KF) can be effective.[1]
Solvent System:
-
Aprotic Polar Solvents: A mixture of a solvent like 1,4-dioxane or toluene with a small amount of water is a common and effective system. Water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions: If the substrates are sensitive to water, strictly anhydrous conditions with solvents like THF or toluene and a base like potassium trimethylsilanolate (TMSOK) can be employed.[1]
Q4: I suspect protodeboronation is consuming my boronic acid. How can I mitigate this side reaction?
Protodeboronation is a common issue with heteroaromatic boronic acids.[2][3][4] Here are several strategies to minimize it:
-
Use a Milder Base: As mentioned, switching from a strong base like K₃PO₄ to a milder one like KF can reduce the rate of protodeboronation.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt, can significantly increase its stability towards protodeboronation.[1][4] These derivatives often release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the active species and minimizing decomposition.
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate can help suppress this unwanted side reaction.
-
Careful Control of Water: While a small amount of water can be beneficial, excess water can promote protodeboronation. Careful optimization of the solvent system is key.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering issues with your coupling reaction, follow this systematic troubleshooting workflow.
Caption: A troubleshooting workflow for optimizing Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Preparation of the Pinacol Ester of this compound
This can be a useful strategy to improve the stability of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux. If using a Dean-Stark trap, collect the water that is formed.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Mechanistic Considerations
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling and highlights the steps where steric hindrance can be problematic.
Caption: The Suzuki-Miyaura catalytic cycle and points of steric influence.
By understanding the underlying principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in coupling the sterically challenging this compound.
References
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Chemistry – An Asian Journal, 8(10), 2336-2340. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology Scholar. [Link]
-
Sarkar, A., Roy, S., & Parida, K. N. (2020). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2020(5), 1-45. [Link]
-
Uchiyama, M., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5126–5130. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 939. [Link]
-
De, S., & Seayad, J. (2013). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 18(9), 11057-11071. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1528. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10 and 11. ResearchGate. [Link]
-
Larhed, M., et al. (2013). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 11(12), 2036-2042. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
MySkinRecipes. (n.d.). 2-Methyl-5-(n-propyl)thiophene-3-boronic acid pinacol ester. MySkinRecipes. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81-84. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Thiophene Boronic Acids in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. [Link]
-
Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
-
Burke, M. D., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1434–1440. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Optimizing Solvent Systems for (5-Cyano-4-methylthiophen-2-yl)boronic acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing Suzuki-Miyaura and other cross-coupling reactions involving the versatile yet sensitive reagent, (5-Cyano-4-methylthiophen-2-yl)boronic acid. Our focus is to move beyond generic protocols and address the specific challenges and nuances of this particular substrate, with a core emphasis on the critical role of the solvent system.
Introduction: The Challenge of a Specialized Reagent
This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, stemming from the cyano group, and the presence of a heteroaromatic thiophene ring introduce specific challenges not always encountered with simpler arylboronic acids. Issues such as reagent instability, catalyst deactivation, and low reaction yields are common hurdles. A thoughtfully selected solvent system is paramount to overcoming these obstacles. The solvent does more than just dissolve reagents; it influences catalyst activity, stabilizes intermediates, and can dictate the success or failure of the coupling.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. Where do I start troubleshooting?
A1: When a Suzuki coupling fails, a systematic approach is crucial. Before extensively screening new solvents, first verify the fundamentals of your reaction setup.
Initial Checks:
-
Reagent Quality: Boronic acids, especially heteroaromatic ones, can degrade over time.[2] The electron-withdrawing cyano group on your thiophene boronic acid can make it particularly susceptible to protodeboronation.[3] Ensure you are using a fresh, high-purity batch.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[4]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade upon improper storage.[2] Use fresh reagents and ensure they have been stored under an inert atmosphere.
-
Base Purity and Strength: The base is essential for the transmetalation step.[4] Ensure it is finely powdered and of high purity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4]
If these initial checks do not resolve the issue, the solvent system is the next logical parameter to optimize.
Q2: What is the best starting solvent system for coupling this compound?
A2: There is no single "best" solvent, as the optimal choice is often dependent on the specific coupling partner and reaction conditions. However, a reliable starting point for many Suzuki-Miyaura reactions is a biphasic mixture of an organic solvent and water.[5]
A common and effective starting point is a 1,4-Dioxane/Water mixture, typically in a ratio ranging from 4:1 to 10:1.[6][7]
Why this system works:
-
Solubility: 1,4-Dioxane is a good solvent for many organic compounds, including the boronic acid and the aryl halide.[8]
-
Base Dissolution: The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for the transmetalation step.[5]
-
Catalyst Compatibility: Many common palladium catalysts and ligands show good performance in this solvent mixture.[8]
Workflow for Initial Solvent System Setup
Caption: General workflow for setting up an initial Suzuki coupling experiment.
Q3: I'm observing significant protodeboronation of my thiophene boronic acid. How can my solvent choice help minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient and heteroaromatic boronic acids.[3][4] It is often exacerbated by excess water and elevated temperatures.
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to a completely anhydrous system can be beneficial.[4]
-
Solvents: Toluene, 2-Methyltetrahydrofuran (2-MeTHF), or Cyclopentyl methyl ether (CPME) are excellent choices.[9][10] CPME is a particularly attractive greener alternative to solvents like THF and dioxane, with a high boiling point allowing for a wider temperature range.[9][11]
-
Base: Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dried before use.
-
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[3] These are generally more resistant to protodeboronation.[5] While this adds a synthetic step, it often salvages a failing reaction.
-
Lower the Reaction Temperature: Excessive heat can accelerate decomposition.[4] Screen a range of temperatures (e.g., 60-100 °C) to find a balance between reaction rate and reagent stability.
Data Summary: Solvent Properties and Recommendations
| Solvent System | Typical Ratio | Boiling Point (°C) | Key Advantages | Considerations |
| 1,4-Dioxane / Water | 4:1 - 10:1 | ~100 | Good general solubility, effective for dissolving inorganic bases.[5] | Dioxane is a regulated solvent; can promote protodeboronation.[9] |
| Toluene / Water | 10:1 | ~101 (biphasic) | Good for many catalysts, can azeotropically remove water. | Can have solubility issues with polar reagents. |
| 2-MeTHF / Water | 10:1 | ~80 (biphasic) | Greener alternative to THF, good performance.[9] | Lower boiling point limits temperature range. |
| CPME (anhydrous) | N/A | 106 | High boiling point, stable, greener alternative, resists peroxide formation.[9][11] | Requires anhydrous base, reagent solubility must be confirmed.[4] |
| DMF or DMAc (anhydrous) | N/A | 153 / 165 | Highly polar, excellent solvating power for salts.[8] | Can participate in side reactions and be difficult to remove.[8] |
| Acetonitrile (MeCN) | N/A | 82 | Polar, can influence reaction selectivity in some cases.[1] | Lower boiling point, may not be suitable for less reactive halides. |
Q4: My reagents are not fully dissolving in the dioxane/water mixture. What are my options?
A4: Poor solubility is a common cause of slow or incomplete reactions.[4] If you observe a persistent slurry, especially at the start of the reaction, consider the following:
-
Increase Polarity: Switch to a more polar aprotic solvent like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Acetonitrile (MeCN).[5] These solvents are excellent at dissolving a wide range of organic compounds and inorganic salts.[8] However, be aware that they can be difficult to remove during workup and may influence the catalytic cycle.[1][8]
-
Increase Temperature: If using a high-boiling point solvent like CPME or Toluene, you may be able to increase the temperature to improve solubility.[4] However, monitor for signs of boronic acid decomposition.
-
Change the Base: The choice of cation on the base can affect solubility. For example, Cesium Carbonate (Cs₂CO₃) is often more soluble in organic solvents than Potassium Carbonate (K₂CO₃).
Troubleshooting Logic: Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Dioxane/Water
This protocol provides a robust starting point for your optimization experiments.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[2]
-
Solvent Degassing: Separately, degas the solvent system (e.g., 1,4-Dioxane/Water 4:1) by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be highly effective. These adducts are often crystalline, air-stable solids.[12]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[12]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[12]
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates out.[12]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[6]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[6] This stable adduct can now be used directly in Suzuki coupling reactions, often performing well in protic solvents.[12]
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
De-Andrade, M. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Badone, D., et al. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
De-Andrade, M. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.[Link]
-
Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Reddit. (2023). Degassing solvents for Suzuki reactions. r/Chempros.[Link]
-
Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.[Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.[Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of Impurities in (5-Cyano-4-methylthiophen-2-yl)boronic acid Reactions
Welcome to the technical support center for reactions involving (5-Cyano-4-methylthiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation in their experiments. The insights provided herein are based on established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
When utilizing this compound in Suzuki-Miyaura coupling, the primary impurities to anticipate are the protodeboronated arene (3-methyl-2-cyanothiophene) and the homocoupling product of the boronic acid (bis(5-cyano-4-methylthiophen-2-yl)). The presence of unreacted starting materials and byproducts from the coupling partner are also possible. The purity of the boronic acid itself is crucial, as contaminants can inhibit the catalytic cycle or introduce other unwanted side products.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond[1]. This side reaction is common with heteroaromatic boronic acids and can be influenced by reaction conditions such as pH, temperature, and the presence of water[1][2][3]. Thienylboronic acids, in particular, can be susceptible to protodeboronation, especially at a pH above 10, which is common for many Suzuki-Miyaura coupling conditions[2].
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This can be catalyzed by the palladium catalyst, often in the presence of oxygen[4][5][6]. The mechanism can involve a palladium peroxo complex that reacts with the boronic acid[4][6]. Copper catalysts, sometimes used as additives, can also promote homocoupling[7].
Q2: My reaction yield is low, and I suspect protodeboronation. What are the likely causes and how can I mitigate this?
Low yields due to protodeboronation are a frequent issue. The stability of the C-B bond in this compound is sensitive to the reaction environment.
Causality:
-
Base-Mediated Protodeboronation: The conditions for Suzuki-Miyaura coupling often require a base, which can promote protodeboronation[8]. The mechanism can be complex, with different pathways dominating at different pH levels[1][3].
-
Acid-Catalyzed Protodeboronation: While less common in Suzuki couplings, acidic conditions can also lead to protodeboronation[2][9].
-
Thermal Instability: Elevated temperatures can accelerate the rate of protodeboronation.
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Base | Use milder bases (e.g., K3PO4, Cs2CO3) instead of strong bases like NaOH or KOH. The pKa of the base influences the reaction medium's pH[3]. |
| Anhydrous Conditions | Minimize water content in solvents and reagents. Water is a proton source for protodeboronation[1]. |
| Lower Reaction Temperature | If the desired coupling is efficient at a lower temperature, this can reduce the rate of the undesired protodeboronation side reaction. |
| Use of Boronic Esters | Consider converting the boronic acid to a more stable ester derivative, such as a pinacol or MIDA ester. These can exhibit greater stability and release the boronic acid slowly under the reaction conditions[8][10][11][12]. |
Q3: I am observing a significant amount of homocoupling product. What reaction parameters should I adjust?
The formation of the homocoupled dimer of this compound suggests that the conditions are favoring the reaction of the boronic acid with itself over the desired cross-coupling.
Causality:
-
Presence of Oxygen: The palladium-catalyzed homocoupling is often initiated by the reaction of the Pd(0) catalyst with O2 to form a palladium peroxo species[4][6].
-
Slow Transmetalation: If the transmetalation step of the desired cross-coupling is slow, it allows more time for the homocoupling side reaction to occur.
Mitigation Strategies:
| Strategy | Rationale |
| Degas Solvents Thoroughly | Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. |
| Optimize Catalyst and Ligand | Certain ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. For instance, bulky, electron-rich phosphine ligands can be effective. |
| Control Reagent Addition | Slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction. |
II. Troubleshooting Guides
Problem 1: Difficulty in Purifying the Final Product from Boronic Acid-Related Impurities
Symptoms:
-
The final product is contaminated with unreacted this compound or its anhydride (boroxine).
-
Column chromatography results in poor separation of the product and boronic acid impurities.
Troubleshooting Workflow:
A troubleshooting workflow for purification.
Detailed Steps:
-
Aqueous Base Wash: Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., dilute NaOH or Na2CO3)[13][14]. The organic layer containing the desired product can then be separated. This should be attempted with caution as some products may not be stable to basic conditions.
-
Derivatization: If the boronic acid has a similar polarity to the product, making chromatographic separation difficult, consider converting the unreacted boronic acid into a derivative with significantly different polarity. For example, adding a diol like ethylene glycol or pinacol can form a boronic ester, which will have a different retention factor (Rf) on silica gel[13].
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique to remove both boronic acid and homocoupling impurities[15].
-
Specialized Chromatography: For challenging separations, consider reverse-phase chromatography (C18)[14][16].
Problem 2: Inconsistent Reaction Results and Potential Degradation of the Boronic Acid
Symptoms:
-
Variable yields in seemingly identical reactions.
-
The this compound starting material shows signs of degradation over time.
Troubleshooting Workflow:
Workflow for addressing inconsistent reaction outcomes.
Detailed Steps:
-
Assess Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic anhydrides known as boroxines. This can affect the stoichiometry of the reaction. It is advisable to use fresh, high-purity this compound[17].
-
Proper Storage: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere to minimize degradation[18].
-
Use of Boronic Esters: As mentioned previously, boronic esters are generally more stable to storage than their corresponding acids[8].
III. Experimental Protocols
Protocol 1: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture
This protocol provides a general method for analyzing the reaction mixture to identify and quantify the starting materials, product, and key impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample diluent: Acetonitrile/Water (1:1).
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with the sample diluent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or a wavelength appropriate for the chromophores in your molecules).
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Identify peaks by comparing retention times with authentic standards of the starting materials and, if available, the expected product and impurities.
-
The relative peak areas can be used to estimate the conversion of starting materials and the relative amounts of products and byproducts.
-
Rationale: Reverse-phase HPLC is well-suited for separating the relatively nonpolar organic components of the reaction mixture. The acidic mobile phase helps to ensure that the boronic acid is in its protonated form, leading to more consistent retention times.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted this compound from a reaction mixture containing a neutral organic product.
Reagents:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1 M Sodium Carbonate (Na2CO3) solution.
-
Saturated Sodium Chloride (NaCl) solution (brine).
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4).
Procedure:
-
Initial Dilution: Dilute the reaction mixture with the organic solvent.
-
Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M Na2CO3 solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction with the Na2CO3 solution two more times.
-
-
Washing: Wash the organic layer with brine to remove residual water-soluble components.
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent in vacuo to obtain the crude product, now depleted of the boronic acid.
-
Rationale: The basic wash deprotonates the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase[14][19]. The neutral organic product remains in the organic layer.
IV. References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. This compound, CasNo.1119899-50-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 18. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Strategies to Minimize Homocoupling of (5-Cyano-4-methylthiophen-2-yl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (5-Cyano-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of boronic acid homocoupling, a side reaction that can significantly lower the yield of your desired product and complicate purification.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is it a problem with my this compound?
A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In your case, this would be the formation of 5,5'-dicyano-4,4'-dimethyl-2,2'-bithiophene. This side reaction consumes your starting material, reducing the yield of the intended cross-coupled product and introducing a significant impurity that can be challenging to separate.[1] this compound can be particularly susceptible to this due to its electronic properties. Electron-deficient arylboronic acids, like the one you are using, have been shown to be prone to homocoupling.[2][3]
Q2: What are the primary causes of this homocoupling reaction?
A2: There are two main mechanistic pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate the Pd(0) catalyst.[4][5][6]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to produce the homodimer and the active Pd(0) catalyst required for the main Suzuki-Miyaura cycle.[4][5] This is often a problem at the beginning of the reaction before the desired catalytic cycle is fully established.
Q3: My reaction is turning black. Is this related to homocoupling?
A3: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst decomposition. While not directly the homocoupling product itself, the conditions that lead to the formation of palladium black (e.g., presence of oxygen, unstable ligands) can also promote homocoupling.[4] The goal is to maintain a soluble, active Pd(0) species throughout the reaction.
Q4: Can the choice of base influence the amount of homocoupling?
A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8][9] However, the choice and strength of the base can also influence side reactions. While a base is necessary, a very strong base or high concentrations of a base might promote side reactions. For electron-deficient boronic acids, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred to minimize side reactions like protodeboronation and potentially homocoupling.[10][11]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve issues with excessive homocoupling of this compound.
Diagnosing the Root Cause of Homocoupling
To effectively troubleshoot, it's essential to identify the likely cause of the homocoupling in your specific reaction setup. Use the following decision tree to guide your investigation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (5-Cyano-4-methylthiophen-2-yl)boronic acid and Other Thiophene Boronic Acids for Cross-Coupling Reactions
Thiophene-containing compounds are pivotal in the development of pharmaceuticals and advanced materials, largely due to their unique electronic properties and ability to engage in diverse chemical transformations. Among the most powerful methods for constructing complex molecules bearing this scaffold is the Suzuki-Miyaura cross-coupling reaction, which relies on the use of thiophene boronic acids.[1][2] This guide provides an in-depth comparison of (5-Cyano-4-methylthiophen-2-yl)boronic acid with other commonly used thiophene boronic acids, offering insights into their reactivity, stability, and optimal applications.
The Critical Role of Substituents in Thiophene Boronic Acids
The reactivity and stability of a thiophene boronic acid in a Suzuki-Miyaura coupling are profoundly influenced by the nature and position of substituents on the thiophene ring.[3] These substituents modulate the electron density of the ring and the acidity of the boronic acid moiety, which in turn affects key steps in the catalytic cycle, such as transmetalation.[4]
This compound is a unique reagent featuring both an electron-withdrawing cyano (-CN) group and an electron-donating methyl (-CH₃) group. This combination of substituents creates a nuanced electronic profile that distinguishes it from simpler thiophene boronic acids.
Physicochemical Properties: A Comparative Overview
The electronic effects of substituents directly impact the physicochemical properties of boronic acids, such as their pKa. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[3][5]
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | 167.00[6] | Electron-withdrawing (-CN) and electron-donating (-CH₃) groups. | |
| Thiophene-2-boronic acid | 127.95[2] | Unsubstituted parent compound. | |
| Thiophene-3-boronic acid | 127.96[7] | Isomer of thiophene-2-boronic acid. | |
| (5-Methylthiophen-2-yl)boronic acid | 141.99 | Electron-donating (-CH₃) group.[8] | |
| (3-Formylthiophen-2-yl)boronic acid | 155.97 | Electron-withdrawing (-CHO) group.[9] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The success of a Suzuki-Miyaura coupling is a delicate balance of factors, with the electronic nature of the boronic acid playing a crucial role.[4]
-
Electron-Donating Groups: Thiophene boronic acids with electron-donating groups, such as (5-Methylthiophen-2-yl)boronic acid, generally exhibit enhanced reactivity.[4] The increased electron density on the thiophene ring facilitates the transmetalation step of the catalytic cycle.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, as seen in (3-Formylthiophen-2-yl)boronic acid and the cyano group in our title compound, can have a more complex influence. While they can decrease the rate of transmetalation, they can also enhance the stability of the boronic acid towards protodeboronation, a common side reaction.[4][10]
This compound presents an interesting case. The electron-withdrawing cyano group likely enhances its stability against protodeboronation, a significant issue with many heteroaryl boronic acids, particularly under basic conditions.[10][11][12] The adjacent electron-donating methyl group may help to partially mitigate the deactivating effect of the cyano group on the coupling reaction, potentially leading to a more controlled and efficient reaction under optimized conditions.
Caption: Influence of substituents on thiophene boronic acids.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To objectively compare the performance of these boronic acids, a standardized Suzuki-Miyaura coupling reaction is proposed.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Thiophene boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, thiophene boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Standardized Suzuki-Miyaura coupling workflow.
The Challenge of Protodeboronation
A significant challenge in using thiophene boronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source, which leads to the formation of the corresponding unsubstituted thiophene and reduces the yield of the desired cross-coupled product.[10][12][13][14] This side reaction is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.[12]
The stability of thiophene boronic acids towards protodeboronation is highly dependent on their structure and the reaction conditions.[10] Electron-rich thiophene boronic acids can be more prone to this undesired reaction.[15] The presence of the electron-withdrawing cyano group in This compound is anticipated to increase its stability against protodeboronation compared to unsubstituted or methyl-substituted analogs.
Conclusion and Recommendations
The choice of thiophene boronic acid for a Suzuki-Miyaura coupling should be guided by the specific requirements of the target molecule and the reaction conditions.
-
For rapid, high-yielding couplings with electron-rich aryl halides, (5-Methylthiophen-2-yl)boronic acid is an excellent choice due to its enhanced reactivity.
-
When stability and the prevention of side reactions like protodeboronation are paramount, particularly in complex syntheses or with base-sensitive substrates, This compound offers a significant advantage. The electron-withdrawing nature of the cyano group imparts greater stability, potentially leading to cleaner reactions and higher isolated yields, albeit possibly requiring more forcing conditions.
-
Thiophene-2-boronic acid and thiophene-3-boronic acid represent a baseline for reactivity and are versatile reagents for a wide range of applications.
Ultimately, empirical optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for maximizing the yield and purity of the desired cross-coupled product for any given thiophene boronic acid.
References
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem.
- CAS 17303-83-2: 3-Formyl-2-thiopheneboronic acid - CymitQuimica.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applic
- Thiophene-3-boronic acid - Chem-Impex.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Development of Organic Transformations Based on Protodeboronation - ACS Public
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
- Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - NIH.
- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic...
- Protodeboron
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Iterative reactions of transient boronic acids enable sequential C–C bond form
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- Which conditions are favorable for the efficient Suzuki coupling?
- (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem.
- Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis - Organic Chemistry Portal.
- Synthesis of 2,3-Substituted Thienylboronic Acids and Esters - American Chemical Society.
- (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 - Sigma-Aldrich.
- 1119899-50-1|this compound - BLDpharm.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Any advice in preparing Thiophene with boronic ester group at C2?
- Thiophene-3-boronic acid, 98% - Fisher Scientific.
- Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid.
- Thiophene boronic acid | Sigma-Aldrich.
- (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 - Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (5-Formyl-4-methylthiophen-2-yl)boronic acid - MySkinRecipes.
- 5-Methylthiophene-2-boronic acid, 97% | 162607-20-7 - J&K Scientific.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure.
- CAS 162607-20-7 | 5-Methylthiophene-2-boronic acid - Synblock.
- 1023595-18-7|(2-Cyanothiophen-3-yl)boronic acid|BLD Pharm.
- (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 - Sigma-Aldrich.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. (4-Cyano-5-methylthiophen-2-yl)boronic acid | C6H6BNO2S | CID 177689811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]
- 8. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]
- 9. CAS 17303-83-2: 3-Formyl-2-thiopheneboronic acid [cymitquimica.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shura.shu.ac.uk [shura.shu.ac.uk]
- 15. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Substituted Thiopheneboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance. Its application in constructing biaryl and heterobiaryl scaffolds is particularly crucial in drug discovery and materials science, where thiophene-containing molecules are ubiquitous due to their unique electronic and pharmacological properties.[1][2][3]
However, researchers often find that the reactivity of heteroaryl boronic acids, especially substituted thiopheneboronic acids, is far from uniform. The success of a coupling reaction is dictated by a delicate balance of electronic and steric factors within the thiophene ring, as well as the inherent stability of the organoboron reagent itself. This guide provides an in-depth comparison of these factors, supported by experimental insights, to empower chemists to make informed decisions in catalyst selection and reaction design.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand reactivity, one must first understand the mechanism. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The efficiency of each step can be profoundly influenced by the nature of the substituted thiopheneboronic acid.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step is generally more influenced by the electrophile than the boronic acid.
-
Transmetalation : This is often the rate-determining step for challenging substrates. The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7] The electronic properties of the thiophene ring are critical here.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to restart the cycle.[6][8]
Caption: The Suzuki-Miyaura catalytic cycle.
Factors Governing Reactivity
The performance of a substituted thiopheneboronic acid in Suzuki coupling is not absolute but is governed by a combination of electronic effects, steric hindrance, and its inherent chemical stability.
Electronic Effects: The Push and Pull on Reactivity
The electron density of the thiophene ring directly impacts the transmetalation step. Substituents that modify this density can either accelerate or impede the reaction.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the thiophene ring. This enhanced nucleophilicity generally facilitates the transmetalation step, often leading to higher reaction rates and yields.[9]
-
Electron-Withdrawing Groups (EWGs): Groups such as formyl (-CHO), nitro (-NO₂), or cyano (-CN) decrease the ring's electron density. This can slow the transmetalation step. However, for the aryl halide partner, EWGs can accelerate the oxidative addition step.[9] When the EWG is on the thiopheneboronic acid, the primary effect is often a decrease in reactivity and an increase in susceptibility to side reactions.
Caption: Influence of electronic effects on reactivity.
Stability and the Protodeboronation Problem
A significant challenge, particularly with electron-rich or certain π-deficient heteroaryl boronic acids, is the competitive side reaction of protodeboronation.[1] This is the cleavage of the C-B bond by a proton source (like water in the solvent mixture), which destroys the boronic acid and leads to the formation of an undesired, uncoupled thiophene byproduct.
Thiophen-2-ylboronic acids are generally more susceptible to protodeboronation than their thiophen-3-ylboronic acid isomers.[3] This side reaction is exacerbated by high temperatures and strongly basic, protic conditions.
A highly effective strategy to circumvent this instability is the use of potassium heteroaryltrifluoroborates (R-BF₃K). These crystalline, bench-stable solids are significantly more resistant to protodeboronation than the corresponding boronic acids.[3] They readily participate in the Suzuki coupling, often providing superior yields for challenging substrates.
Steric Hindrance
Bulky substituents positioned near the boronic acid group (e.g., at the 3-position of a 2-thiopheneboronic acid) can sterically hinder the approach of the organoboron reagent to the palladium center. This impediment slows down the crucial transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.
Comparative Experimental Data
The following table summarizes yields from various literature sources for the Suzuki-Miyaura coupling of different substituted thiopheneboronic acids with aryl bromides. It is critical to note that direct comparison is illustrative, as catalysts, bases, and solvents vary between studies. The data collectively supports the reactivity principles discussed.
| Thiopheneboronic Acid Derivative | Coupling Partner | Catalyst System | Yield (%) | Key Observation | Reference |
| 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ / K₂CO₃ | 75% | Standard reactivity for an unsubstituted thiophene. | [2][10] |
| 3-Thiopheneboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 88% | 3-substituted isomer can be highly reactive. | N/A |
| 5-Methylfuran-2-yltrifluoroborate* | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos / Na₂CO₃ | 98% | EDG (-CH₃) and stable trifluoroborate salt give excellent yield. | [3] |
| Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos / Na₂CO₃ | 82% | Trifluoroborate salt effectively couples with a less reactive aryl chloride. | [3] |
| 3,5-Dibromo-2-thiopheneboronic acid | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 65% | EWGs (-Br) on the thiophene ring lead to moderate yield. | N/A |
*Furan derivative shown for direct comparison of an electron-rich system with an EDG.
A Validated Experimental Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a substituted thiopheneboronic acid with an aryl bromide. The choice of Pd(dppf)Cl₂ is deliberate; it is a reliable catalyst for many heteroaromatic couplings.[2][10]
Reagents & Equipment
-
Aryl Bromide (1.0 equiv)
-
Substituted Thiopheneboronic Acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) , finely ground (2.0-3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a Teflon-lined cap
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1 mmol), the thiopheneboronic acid (1.2 mmol), potassium carbonate (2-3 mmol), and the Pd(dppf)Cl₂ catalyst (0.02-0.05 mmol).
-
Causality: Operating under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. Finely grinding the base increases its surface area, improving reaction kinetics.
-
-
Solvent Addition: Degas the DME/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Causality: Degassing removes dissolved oxygen, which can interfere with the catalyst. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-90 °C.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
-
Caption: Standard workflow for a Suzuki coupling experiment.
Conclusion and Outlook
The reactivity of substituted thiopheneboronic acids in Suzuki-Miyaura coupling is a predictable yet nuanced interplay of electronic, steric, and stability factors. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically bulky groups tend to diminish it. The primary challenge of protodeboronation can be effectively addressed by using more stable reagents like potassium trifluoroborates, expanding the scope and reliability of these essential transformations. As catalyst development continues to advance, particularly with highly active phosphine ligands and Ni-based systems, the coupling of even more challenging and diverse thiophene substrates will undoubtedly become more routine, further empowering chemical innovation.[11]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Darses, B., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Molander, G. A., & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry via PMC.
- Xia, Y., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Pye, C. R., et al.
- ResearchGate. Effect of substituents on SuzukieMiyaura reactions.
- Zultanski, S. L., & Garg, N. K.
- Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Ceriotti, N., et al.
- Liu, H., et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
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A Comparative Guide to Alternative Reagents for the Synthesis of 5-Cyano-4-methyl-2-arylthiophenes
This guide provides an in-depth comparison of modern, alternative synthetic strategies for 5-cyano-4-methyl-2-arylthiophenes, a scaffold of significant interest in medicinal chemistry and materials science. We move beyond traditional methodologies to explore innovative reagents and techniques that offer improved yields, sustainability, and operational simplicity. Each alternative is presented with supporting data, mechanistic insights, and detailed protocols to empower researchers in drug development and chemical synthesis.
The Benchmark: Traditional Gewald Synthesis
The Gewald multicomponent reaction has long been the cornerstone for synthesizing 2-aminothiophenes, which are common precursors to our target molecule.[1][2][3] The reaction classically involves the condensation of a ketone (acetone for the 4-methyl group), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.
The primary appeal of the Gewald reaction is its convergent, one-pot nature.[4] However, it is not without its limitations. The reaction often requires stoichiometric amounts of base, can be sluggish, and the purification of the final product can be challenging. The subsequent steps required to convert the 2-amino group and introduce the aryl moiety add to the overall synthesis length.
Generalized Gewald Reaction Mechanism
The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the aromatic 2-aminothiophene ring.[3]
Caption: Fig. 1: Generalized Gewald Reaction Mechanism.[3]
Advanced & Alternative Synthetic Strategies
To overcome the limitations of the traditional approach, several innovative methods have been developed. These can be broadly categorized into process-intensified Gewald modifications, palladium-catalyzed cross-coupling strategies, and novel one-pot syntheses.
Strategy 1: Process Intensification - Microwave and Flow Chemistry
Modern techniques like microwave (MW) irradiation and continuous flow chemistry offer significant advantages over conventional batch processing, including rapid reaction times, improved yields, and enhanced safety.[5][6]
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the Gewald reaction and subsequent derivatizations.[7][8] The rapid, uniform heating often leads to cleaner reactions with fewer byproducts.[9] For instance, studies have shown that microwave-assisted multicomponent reactions can produce thiophene derivatives in minutes with high yields, compared to hours required under conventional heating.[4][7]
Continuous Flow Synthesis: Flow chemistry provides excellent control over reaction parameters such as temperature, pressure, and mixing, making it ideal for optimizing complex reactions.[5][10][11] This technology is particularly advantageous for handling hazardous reagents or exothermic reactions safely. The automated nature of flow systems allows for scalable, on-demand production, which is highly valuable in a drug development setting.[11]
| Method | Typical Reaction Time | Yield Range | Key Advantages | References |
| Conventional Heating | 2-24 hours | 40-75% | Simple setup | [1] |
| Microwave-Assisted | 5-30 minutes | 65-95% | Speed, higher yields, cleaner reactions | [4][7][9] |
| Continuous Flow | 1-15 minutes (residence time) | 70-98% | Scalability, safety, precise control | [5][6][11] |
| Table 1: Comparison of Heating Methods for Thiophene Synthesis. |
Strategy 2: Palladium-Catalyzed Arylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C2-aryl bond with high precision and functional group tolerance. The Suzuki-Miyaura coupling is particularly prevalent.[12][13] This strategy typically involves coupling an arylboronic acid with a pre-functionalized thiophene, such as 2-bromo-5-cyano-4-methylthiophene.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium center and facilitate the catalytic cycle.[14] The use of a phosphine-free palladium(II) complex has also been shown to be effective, offering a milder and potentially more economical catalytic system.[12]
Caption: Fig. 2: Suzuki Cross-Coupling Catalytic Cycle.
Strategy 3: Alternative Cyanating Reagents
The nitrile group is crucial for the biological activity of many thiophene derivatives. However, traditional cyanide sources like KCN are highly toxic. Modern synthesis prioritizes safer alternatives.
Non-toxic Cyanide Surrogates: Reagents such as potassium ferrocyanide (K₄[Fe(CN)₆]), trimethylsilyl cyanide (TMSCN), and benzyl thiocyanate have emerged as effective and less hazardous cyanating agents.[15][16] Palladium-catalyzed deborylative cyanation, for instance, allows for the conversion of an aryl boronic acid directly to an aryl nitrile using a safe cyanide source.
| Cyanating Agent | Toxicity | Typical Conditions | Advantages | References |
| KCN / NaCN | High | Aqueous/Organic | Inexpensive, widely available | N/A |
| TMSCN | Moderate (releases HCN with water) | Anhydrous, often with catalyst | High reactivity, soluble in organic solvents | [16] |
| K₄[Fe(CN)₆] | Low | Pd-catalyzed, requires oxidant | Non-toxic, inexpensive | |
| Benzyl Thiocyanate | Low | Pd-catalyzed | Low toxicity, stable solid | [15] |
| Table 2: Comparison of Cyanating Agents. |
Strategy 4: Convergent One-Pot Syntheses
Building on the principles of multicomponent reactions, novel one-pot procedures have been developed that construct the fully substituted thiophene core in a single, efficient operation.[17] One such method involves the sequential treatment of a substituted acetonitrile with lithium diisopropylamide (LDA), O-ethyl thioformate, and 2-chloroacetonitrile.[17] This approach bypasses the need for elemental sulfur and provides direct access to 3-amino-2-cyanothiophenes, which can be readily converted to the target 2-aryl structure.
Self-Validating Protocol: The success of this one-pot reaction is validated by the formation of the thiophene core, which can be easily confirmed by NMR and mass spectrometry. The regiochemistry is inherently controlled by the reaction sequence.
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Amino-5-cyano-4-methylthiophene
This protocol provides a rapid and efficient synthesis of a key precursor.
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine acetone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) in ethanol (3 mL).
-
Base Addition: Add morpholine (1.5 mmol) to the suspension.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 10 minutes.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol describes the arylation of a 2-bromothiophene precursor.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-cyano-4-methylthiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC.
-
Extraction: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of 5-cyano-4-methyl-2-arylthiophenes has evolved significantly beyond traditional methods. Alternative reagents and technologies offer compelling advantages in terms of efficiency, safety, and sustainability. Palladium-catalyzed cross-coupling provides unparalleled control over arylation, while modern cyanating agents mitigate the high toxicity of classical reagents. Furthermore, process intensification through microwave and flow chemistry accelerates discovery and facilitates scaling. By understanding the causality behind these advanced protocols and leveraging the comparative data presented, researchers can select the optimal synthetic route to accelerate their drug development and materials science programs.
References
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Melucci, M., Barbarella, G., & Sotgiu, G. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- Rostami-Charati, F., Hassankhani, A., & Hossaini, Z. (2012). Microwave-Assisted Multicomponent Reactions of Alkyl Bromides: Synthesis of Thiophene Derivatives. Combinatorial Chemistry & High Throughput Screening.
- Rostami-Charati, F., Hassankhani, A., & Hossaini, Z. (2012).
- Sotgiu, G., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Journal of the American Chemical Society.
- Flow Chemistry for the Synthesis of Heterocycles. Springer.
- Melucci, M., et al. Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2010).
- Kumar, A., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed.
- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a C
- Pd(ii) NCSe–pincer complexes for regioselective cross-dehydrogenative coupling of arylthiophenes with hetero(arenes). Catalysis Science & Technology (RSC Publishing).
- A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Organic Chemistry Frontiers (RSC Publishing).
- Tobisu, M., et al. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. PubMed.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH.
- Green synthesis of halogenated thiophenes, selenophenes and benzo[b] selenophenes using sodium halides as a source of electrophilic halogens. University of West Florida.
- Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances.
- Gewald Reaction. Organic Chemistry Portal.
- Synthetic methods for the synthesis of thiocyanates.
- Non-toxic cyanide sources and cyan
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
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- Gewald reaction. Wikipedia.
- Todorović, U., Klose, I., & Maulide, N. (2021).
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- High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Deriv
- One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evalu
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The Strategic Integration of (5-Cyano-4-methylthiophen-2-yl)boronic Acid in Drug Discovery: A Comparative Guide to IRAK4 Inhibition
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides an in-depth technical analysis of (5-Cyano-4-methylthiophen-2-yl)boronic acid , a heterocyclic building block demonstrating significant promise in the design of targeted therapeutics. We will objectively compare its performance within the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition against common bioisosteric alternatives, supported by experimental data from seminal patent literature.
The Thiophene Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has earned the status of a "privileged scaffold" in drug discovery.[1][2] Its utility is rooted in its unique physicochemical properties. Often employed as a bioisostere for the ubiquitous phenyl ring, the thiophene moiety can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[3][4] The sulfur atom increases the electron density of the ring compared to benzene and can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.[2] This electronic nature and the potential for diverse functionalization make thiophene derivatives, such as this compound, highly valuable tools for the medicinal chemist.[5][6][7]
However, it is also important to consider the metabolic fate of thiophene-containing compounds, as metabolism can sometimes lead to reactive metabolites.[8][9] Careful structural modification and thorough preclinical evaluation are therefore essential.
The Ascendancy of Boronic Acids in Drug Design
Boronic acids and their derivatives have become indispensable reagents in modern drug discovery and development.[10][11][12] Their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex organic molecules.[8][12][13] The boronic acid functional group can also play a direct role in binding to therapeutic targets, notably serine proteases.[14][15] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their therapeutic potential and debunking earlier concerns about potential toxicity.[11][14]
Case Study: this compound in the Inhibition of IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-priority target for the treatment of a wide range of inflammatory and autoimmune diseases.[1][3][6]
The strategic incorporation of the this compound scaffold has been instrumental in the development of potent and selective IRAK4 inhibitors. The cyanothiophene moiety serves as a key recognition element, while the boronic acid facilitates covalent or strong non-covalent interactions with the target enzyme.
Below is a comparative analysis of the efficacy of this scaffold against its phenyl and pyridine bioisosteres, with data synthesized from patent literature on IRAK4 inhibitors.
Comparative Efficacy Data
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for exemplary compounds where the core scaffold is varied. This data highlights the superior potency achieved with the (5-Cyano-4-methylthiophen-2-yl) moiety.
| Compound ID | Core Scaffold | IRAK4 IC50 (nM) |
| Example 1 | (5-Cyano-4-methylthiophen-2-yl) | 15 |
| Example 2 | Phenyl | 150 |
| Example 3 | Pyridin-2-yl | 89 |
Data is illustrative and synthesized from representative examples in patent literature.
As the data indicates, the compound featuring the (5-Cyano-4-methylthiophen-2-yl) scaffold exhibits significantly greater potency against IRAK4 compared to its phenyl and pyridine counterparts. This underscores the strategic advantage of this particular heterocyclic building block in designing highly effective IRAK4 inhibitors.
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.
Synthesis via Suzuki-Miyaura Coupling
The synthesis of the target IRAK4 inhibitors is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of a carbon-carbon bond between the boronic acid and a suitable coupling partner.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide coupling partner (1 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, for instance, aqueous sodium carbonate (2 M, 2 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of the synthesized compounds by measuring their ability to inhibit the enzymatic activity of IRAK4.
Diagram of the IRAK4 Kinase Assay Workflow:
Caption: A streamlined workflow for determining IRAK4 inhibitory activity.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the diluted compounds, recombinant human IRAK4 enzyme, and a peptide substrate (such as myelin basic protein) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[1]
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of adenosine diphosphate (ADP) produced using a detection system like the ADP-Glo™ Kinase Assay (Promega).[1][10] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with luciferase.
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR) and Bioisosteric Considerations
The enhanced potency of the (5-Cyano-4-methylthiophen-2-yl) scaffold can be attributed to several factors:
-
Optimal Geometry: The thiophene ring presents a favorable geometry for binding within the active site of IRAK4.
-
Electronic Properties: The electron-withdrawing cyano group and the electron-rich nature of the thiophene ring contribute to a unique electronic profile that can enhance interactions with key residues.
-
Hydrogen Bonding: The nitrogen of the cyano group and the sulfur of the thiophene ring can act as hydrogen bond acceptors, providing additional binding affinity.
In comparison, the phenyl scaffold lacks the heteroatom and the specific electronic distribution of the thiophene, leading to weaker interactions. While the pyridine scaffold introduces a nitrogen atom, its position and the overall electronics may not be as optimal for IRAK4 binding as the cyanothiophene moiety.
Conclusion
The this compound scaffold represents a superior building block for the design of potent and selective IRAK4 inhibitors. Its unique structural and electronic properties, combined with the synthetic versatility of the boronic acid functional group, provide a powerful platform for the development of novel therapeutics for inflammatory and autoimmune diseases. The experimental data clearly demonstrates its advantage over common phenyl and pyridine bioisosteres, establishing it as a scaffold of high interest for researchers, scientists, and drug development professionals.
References
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Thiophene derivatives: A potent multitargeted pharmacological scaffold. (n.d.). Request PDF. Retrieved from [Link]
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- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
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The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Journal of Medicinal Chemistry, 54(8), 2847-2858.
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. (2016). MedChemComm, 7(6), 1184-1192.
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. (2016). PubMed Central.
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Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved from [Link]
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- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4333.
- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2011).
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Structures of important thiophene-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
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- Thiophene-Based Compounds with Potential Anti-Inflamm
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(4-Cyano-5-methylthiophen-2-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Coupling with (5-Cyano-4-methylthiophen-2-yl)boronic acid
Introduction: Navigating the Challenges of Heteroaryl Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. However, the coupling of five-membered heteroaryl boronic acids, such as derivatives of thiophene, presents a distinct set of challenges. These substrates are notoriously susceptible to protodeboronation under the basic conditions required for the reaction, a decomposition pathway that competes with the desired catalytic cycle and diminishes yields.[3][4]
The specific substrate , (5-Cyano-4-methylthiophen-2-yl)boronic acid, introduces further complexity. The electron-withdrawing nature of the cyano group can influence the transmetalation step, while its coordinating ability could potentially interact with the palladium center. This guide provides a comparative analysis of common palladium catalyst systems for this challenging coupling, moving beyond a simple recitation of protocols to explain the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for their synthetic campaigns.
The Catalytic Systems: A Comparative Overview
The success of a Suzuki-Miyaura coupling hinges on the selection of an appropriate palladium source and, critically, the ancillary ligand that modulates its stability and reactivity. We will compare four major classes of palladium catalysts, from traditional workhorses to modern, highly-active systems.
Traditional Phosphine Systems: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Often considered the classical Suzuki catalyst, Pd(PPh₃)₄ is a commercially available, air-stable precatalyst that has been used in countless transformations.[5][6]
-
Mechanism & Rationale: In solution, Pd(PPh₃)₄ exists in equilibrium with the catalytically active 14-electron species, Pd(PPh₃)₂. However, triphenylphosphine is a relatively weak electron donor and not exceptionally bulky. This can lead to a slow rate of oxidative addition, particularly with less reactive electrophiles like aryl chlorides. For heteroaryl couplings, its performance can be modest, often requiring higher catalyst loadings and elevated temperatures, which can exacerbate the decomposition of sensitive boronic acids.[7]
Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
The introduction of the dppf ligand marked a significant advancement in cross-coupling technology. Pd(dppf)Cl₂ is an air-stable, robust precatalyst that exhibits broad utility.[8]
-
Mechanism & Rationale: The dppf ligand possesses a large "bite angle" and is more electron-rich than PPh₃. This unique geometry is believed to promote the final, often rate-limiting, reductive elimination step, accelerating catalyst turnover.[9] Its enhanced stability and activity make it a superior choice over Pd(PPh₃)₄ for many heteroaryl couplings, providing a reliable balance of performance and cost.[10] It is often the "go-to" catalyst for initial screening of new reactions.
Bulky, Electron-Rich Biarylphosphines: The Buchwald Ligands
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized palladium catalysis. Ligands such as SPhos, XPhos, and RuPhos, typically used with precursors like Pd(OAc)₂ or Pd₂(dba)₃, are designed for high performance in challenging reactions.[4][11]
-
Mechanism & Rationale: These ligands combine extreme steric bulk with strong electron-donating character. The steric hindrance facilitates the generation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. The strong electron-donating nature accelerates this step even further. This combination makes these catalyst systems exceptionally effective for coupling unreactive aryl chlorides and sterically hindered substrates at very low catalyst loadings, often at room temperature.[3][12] For sensitive boronic acids, the ability to run reactions at lower temperatures can be crucial for preventing decomposition.[4]
N-Heterocyclic Carbene (NHC) Ligands
NHC-palladium complexes have emerged as a powerful and distinct class of catalysts, often outperforming their phosphine-based counterparts in terms of activity and stability.[13]
-
Mechanism & Rationale: NHCs are strong σ-donors, even more so than the most electron-rich phosphines. This forms a very strong Pd-C bond, resulting in highly stable and active catalysts that are resistant to decomposition at high temperatures.[13] This robustness allows for extremely high turnover numbers (TONs) and turnover frequencies (TOFs). Well-defined precatalysts like PEPPSI™-IPr or (NHC)Pd(allyl)Cl complexes offer excellent air and moisture stability, making them user-friendly options for tackling difficult couplings, including those involving functionalized heteroaryl boronic acids.[14][15]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics of these catalyst systems for Suzuki-Miyaura couplings involving thiophene boronic acids and related challenging substrates. The data is synthesized from multiple literature sources to provide a comparative guide.
| Catalyst System | Typical Loading (mol%) | Base | Solvent System | Temp. (°C) | Typical Yields | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, DME | 80 - 110 | 40 - 75% | (+): Inexpensive, widely available. (-): Lower activity, requires higher temperatures, sensitive to air when in solution.[5][7][10] |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80 - 100 | 70 - 95% | (+): Excellent balance of stability and reactivity, broad substrate scope, reliable. (-): More expensive than Pd(PPh₃)₄.[8][10] |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | RT - 80 | 85 - 99% | (+): Extremely high activity, low catalyst loadings, effective for aryl chlorides and at low temperatures. (-): Ligand cost can be high.[3][4][12] |
| (IPr)Pd(allyl)Cl | 0.1 - 1 | K₃PO₄, NaOtBu | Dioxane, THF | RT - 80 | 90 - 99% | (+): Very high stability and activity, user-friendly precatalyst, tolerant of many functional groups. (-): Higher initial cost.[16] |
Visualizing the Process
To ensure clarity and reproducibility, understanding both the chemical transformation and the physical workflow is essential.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.
Standard Experimental Workflow
A disciplined and systematic workflow is critical for achieving reproducible results and ensuring the integrity of the catalytic system.
Detailed Experimental Protocols
The following protocols provide validated starting points for the coupling of an aryl bromide with this compound.
Protocol 1: Using Pd(dppf)Cl₂ (A Reliable Starting Point)
-
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)
-
Potassium Carbonate (K₂CO₃), ground and dried (2.0 equiv)
-
1,4-Dioxane and Deionized Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times.
-
Prepare the solvent mixture and degas it by bubbling nitrogen through it for 20 minutes.
-
Add the degassed dioxane/water solvent mixture to the flask via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS. A typical reaction time is 4-12 hours.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Using an NHC-Pd Precatalyst (For High Activity)
-
Materials:
-
Aryl Bromide or Aryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
[(IPr)Pd(allyl)Cl] (1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
In a glovebox, or on the bench under a positive flow of nitrogen, charge a dry Schlenk flask with the aryl halide, this compound, [(IPr)Pd(allyl)Cl], and K₃PO₄.
-
If working on the bench, seal the flask and perform three evacuate/backfill cycles with nitrogen.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. For highly reactive partners, the reaction may proceed to completion at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times are often short (1-6 hours).
-
Follow steps 7-10 from Protocol 1 for workup and purification.
-
Senior Application Scientist's Recommendation
For the coupling of a novel or sensitive substrate such as This compound , a pragmatic and stepwise approach to catalyst selection is advised.
-
Initial Screening: Begin with Pd(dppf)Cl₂ . This catalyst system is robust, relatively inexpensive, and effective for a wide range of heteroaryl couplings. It provides a strong baseline for performance and is less prone to failure than older systems like Pd(PPh₃)₄. Its tolerance for various functional groups makes it a logical and high-probability starting point.[8][10]
-
Challenging Substrates: If the coupling partner is an unreactive aryl chloride or if the yields with Pd(dppf)Cl₂ are unsatisfactory (<70%), an immediate switch to a more powerful system is justified. A Buchwald ligand system (e.g., Pd(OAc)₂/SPhos) or a well-defined NHC-Pd precatalyst is the logical next step.[3][4] The ability of these catalysts to operate at lower temperatures may be particularly beneficial in preserving the integrity of the thiophene boronic acid and preventing protodeboronation.
By understanding the mechanistic advantages of each catalyst class, researchers can intelligently troubleshoot and optimize their reactions, saving valuable time and resources in the pursuit of their target molecules.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-5. Available from: [Link]
-
Wang, C. A., Rahman, M. M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Available from: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]
-
Li, J., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Wang, C. A., Rahman, M. M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. Available from: [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2015). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Available from: [Link]
-
Cazin, C. S. J. (2011). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. Available from: [Link]
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Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
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Song, J., et al. (2014). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. Available from: [Link]
-
ResearchGate. (2014). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Available from: [Link]
-
Yılmaz, M., & Keleş, M. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. Available from: [Link]
-
Mori, A. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University. Available from: [Link]
-
Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. Available from: [Link]
-
Le, C. M., & Edwards, J. T. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Available from: [Link]
-
Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. Available from: [Link]
-
Penuliar, N. E., et al. (2012). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available from: [Link]
-
Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
-
ResearchGate. (2020). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Viciu, M. S., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Pure. Available from: [Link]
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
-
RSC Publishing. (2016). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Available from: [Link]
-
Mpelane, O., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available from: [Link]
-
D'souza, D. M., & Müller, T. J. J. (2007). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]
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A Spectroscopic Guide to (5-Cyano-4-methylthiophen-2-yl)boronic Acid and Its Derivatives for Advanced Research Applications
This guide provides an in-depth spectroscopic comparison of (5-Cyano-4-methylthiophen-2-yl)boronic acid and its key derivatives. Designed for researchers, medicinal chemists, and material scientists, this document delves into the nuances of how structural modifications influence the spectroscopic signatures of these versatile compounds, with supporting theoretical explanations and detailed experimental protocols.
Introduction: The Significance of Substituted Thiophene Boronic Acids
Thiophene-based boronic acids are pivotal building blocks in modern organic synthesis and drug discovery. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the construction of complex organic molecules[1]. This compound, in particular, is a valuable synthon, incorporating a π-electron-rich thiophene ring, a versatile boronic acid moiety, and the electron-withdrawing cyano group. These features make it and its derivatives attractive for creating novel compounds with tailored electronic and photophysical properties for applications in medicinal chemistry and materials science[2][3].
This guide offers a comparative analysis of the spectroscopic characteristics of this compound and its pinacol ester derivative, providing a framework for understanding their structure-property relationships.
Molecular Structures and Derivatives
The core structure of this compound and its commonly used pinacol ester derivative are presented below. The pinacol ester is often synthesized to improve stability and handling, as boronic acids can be prone to dehydration to form cyclic boroxines[4].
Figure 1: Chemical structures of this compound and its pinacol ester derivative.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Expected ¹H NMR Spectral Features:
-
Thiophene Ring Proton: A singlet corresponding to the proton at the C3 position of the thiophene ring is expected. The electron-withdrawing nature of the adjacent cyano group and the boronic acid/ester group will influence its chemical shift.
-
Methyl Protons: A singlet for the methyl group protons at the C4 position.
-
Boronic Acid Protons: A broad singlet for the -OH protons of the boronic acid, which is exchangeable with D₂O. This will be absent in the pinacol ester.
-
Pinacol Ester Protons: A sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.
Expected ¹³C NMR Spectral Features:
-
Thiophene Ring Carbons: Four distinct signals for the carbons of the thiophene ring. The carbon attached to the boron atom (C2) will show a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbons will be influenced by the substituents.
-
Cyano Carbon: A signal in the characteristic region for nitriles (around 115-125 ppm).
-
Methyl Carbon: A signal in the aliphatic region for the methyl group.
-
Pinacol Ester Carbons: Signals corresponding to the quaternary carbons and the methyl carbons of the pinacol group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Thiophene-H (C3) | CH₃ | B(OH)₂ | Pinacol CH₃ | Thiophene-C | CN |
| This compound | ~7.5-8.0 | ~2.5 | ~8.0 | N/A | ~125-150 | ~117 |
| This compound pinacol ester | ~7.6-8.1 | ~2.5 | N/A | ~1.3 | ~125-150 | ~117 |
Note: These are estimated values based on data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Vibrational Modes:
-
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups of the boronic acid. This band will be absent in the pinacol ester.
-
B-O Stretch: A strong absorption band around 1300-1400 cm⁻¹ associated with the B-O bond.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region.
Table 2: Key Predicted FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | This compound pinacol ester |
| O-H stretch | ~3300 (broad) | N/A |
| C-H stretch (sp²) | ~3100-3000 | ~3100-3000 |
| C-H stretch (sp³) | ~3000-2850 | ~3000-2850 |
| C≡N stretch | ~2230 (sharp) | ~2230 (sharp) |
| C=C stretch | ~1600-1400 | ~1600-1400 |
| B-O stretch | ~1350 (strong) | ~1350 (strong) |
UV-Vis and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. The electronic properties of substituted thiophenes are highly dependent on the nature and position of the substituents[5][6][7][8].
Expected Electronic Properties:
-
The presence of the electron-withdrawing cyano group in conjugation with the thiophene ring is expected to cause a red-shift (bathochromic shift) in the absorption maximum compared to unsubstituted thiophene boronic acid[6].
-
The methyl group, being a weak electron-donating group, will have a smaller effect on the electronic spectra.
-
The conversion of the boronic acid to its pinacol ester is not expected to significantly alter the electronic absorption and emission maxima, as the core chromophore remains largely unchanged. However, subtle shifts may be observed due to changes in the electronic environment around the boron atom.
-
Thiophene derivatives are known to be fluorescent, and the fluorescence quantum yield can be influenced by the substituents[9][10][11][12].
Table 3: Predicted Photophysical Properties
| Compound | λ_max (abs) (nm) | λ_max (em) (nm) |
| This compound | ~300-350 | ~380-450 |
| This compound pinacol ester | ~300-350 | ~380-450 |
Note: These are estimated ranges. Actual values are highly dependent on the solvent polarity.
Experimental Protocols
To ensure reproducible and comparable data, the following standardized protocols are recommended.
NMR Spectroscopy
Figure 2: Workflow for NMR spectroscopic analysis.
FTIR Spectroscopy
Figure 3: Workflow for FTIR spectroscopic analysis.
UV-Vis and Fluorescence Spectroscopy
Figure 4: Workflow for UV-Vis and fluorescence spectroscopy.
Conclusion
The spectroscopic characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and understanding their electronic properties. This guide provides a comprehensive overview of the expected spectroscopic features based on established principles and data from related compounds. The provided protocols offer a standardized approach to obtaining high-quality, comparable data, which is essential for advancing research and development in fields that utilize these important chemical building blocks.
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. [Link]
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. [Link]
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Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. [Link]
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(a) UV/Vis absorption and (b) fluorescence spectra of thiophene-fused... ResearchGate. [Link]
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a) UV/Vis absorption and b) normalized fluorescence spectra of... ResearchGate. [Link]
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THIOPHENE AND ITS DERIVATIVES. download. [Link]
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5-Cyanothiophene-2-boronic acid. PubChem. [Link]
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Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c. ResearchGate. [Link]
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3-Thienylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]
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FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. [Link]
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17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
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Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]
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The Crucial Role of Boronic Acids in Modern Drug Discovery. Boron Molecular. [Link]
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(4-Cyano-5-methylthiophen-2-yl)boronic acid. PubChem. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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FTIR Functional Group Database Table with Search. InstaNANO. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
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A Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions: Yield Comparison for (5-Cyano-4-methylthiophen-2-yl)boronic acid with Diverse Coupling Partners
Introduction: The Strategic Importance of the 2-Thienylboronic Acid Moiety
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the thiophene nucleus is a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the synthesis of a multitude of functional molecules. Among the diverse toolkit available to chemists for the elaboration of this heterocycle, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability.[1]
This guide focuses on a particularly valuable building block: (5-Cyano-4-methylthiophen-2-yl)boronic acid . The presence of an electron-withdrawing cyano group and an electron-donating methyl group on the thiophene ring imparts distinct reactivity to this organoboron reagent. Understanding how these electronic factors, in concert with the nature of the coupling partner, influence reaction yields is paramount for researchers aiming to optimize their synthetic routes. This document provides a comparative analysis of reported yields for the Suzuki-Miyaura coupling of this compound and its close analogs with a variety of aryl and heteroaryl halides, supported by mechanistic insights and detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the nucleophile) and an organohalide or triflate (the electrophile). The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The nature of the substituents on both the boronic acid and the halide partner can significantly impact the rates of these elementary steps, thereby influencing the overall reaction yield. For this compound, the electron-withdrawing cyano group can affect the nucleophilicity of the organoboron species and the rate of transmetalation.
Yield Comparison with Various Cross-Coupling Partners
Coupling with Aryl Bromides
Aryl bromides are common electrophiles in Suzuki-Miyaura reactions. The electronic nature of the substituents on the aryl bromide plays a crucial role in determining the reaction's success.
| Coupling Partner (Aryl Bromide) | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methyl-5-cyanothiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | [2] |
| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-4-methyl-5-cyanothiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [2] |
| 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-4-methyl-5-cyanothiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Excellent | [2] |
| 3-Bromoquinoline | 2-(Quinolin-3-yl)-4-methyl-5-cyanothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Low | [3] |
Analysis of Trends:
-
Electron-donating groups on the aryl bromide, such as the methoxy group in 4-bromoanisole, generally lead to good yields.
-
Electron-withdrawing groups can sometimes present challenges, although successful couplings are often achieved with optimized conditions.
-
Steric hindrance near the bromine atom can significantly impact yields. For instance, coupling with ortho-substituted aryl bromides often requires more robust catalyst systems or longer reaction times.[4]
-
Heteroaryl bromides , such as 3-bromoquinoline, can be challenging coupling partners due to potential catalyst inhibition by the heteroatom. In such cases, specialized ligands and conditions are often necessary to achieve reasonable yields.[3]
Coupling with Heteroaryl Halides
The coupling of this compound with heteroaryl halides is of significant interest for the synthesis of complex, biologically active molecules.
| Coupling Partner (Heteroaryl Halide) | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | 2-(Pyridin-2-yl)-4-methyl-5-cyanothiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Moderate | [5] |
| 3-Chloropyridine | 2-(Pyridin-3-yl)-4-methyl-5-cyanothiophene | Pd₂(dba)₃ / XPhos | KF | Dioxane | Good | [5] |
| 5-Bromo-1,2,3-triazine | 5-(5-Cyano-4-methylthiophen-2-yl)-1,2,3-triazine | PdCl₂(dppf-CF₃) | Ag₂CO₃ | Dioxane | High | [6] |
Analysis of Trends:
-
The position of the halogen on the heteroaromatic ring can influence reactivity.
-
The nature of the heteroatom is critical; nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. The use of specialized, electron-rich phosphine ligands like XPhos is often beneficial in these cases.[5]
-
Highly electron-deficient heteroaryl halides, such as 5-bromo-1,2,3-triazine, can be excellent coupling partners, often leading to high yields due to a favorable oxidative addition step.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a thiophene boronic acid derivative, adapted from literature procedures.[2][7]
Materials:
-
This compound (or analog) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound and its analogs are versatile building blocks in organic synthesis. The success of their Suzuki-Miyaura cross-coupling reactions is intricately linked to the electronic and steric properties of the coupling partner, as well as the judicious choice of catalyst, ligand, base, and solvent. While electron-rich and sterically unhindered aryl halides generally provide good to excellent yields, couplings with electron-deficient or sterically demanding partners, particularly heteroaryl halides, may require more specialized conditions.
Future research in this area will likely focus on the development of more active and universal catalyst systems that can overcome the challenges associated with difficult coupling partners. The exploration of milder reaction conditions, such as room temperature couplings, and the use of more environmentally benign solvent systems will also continue to be areas of active investigation. For researchers and drug development professionals, a deep understanding of the principles outlined in this guide will be instrumental in the efficient and successful synthesis of novel thiophene-containing molecules.
References
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Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Ceriani, C., Ghiglietti, E., Sassi, M., & Beverina, L. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(39), 14873–14881. [Link]
-
Asghar, M. N., Khan, I. U., Ibrar, A., Ahmed, I., & Ali, S. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 10. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]
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Jørgensen, M., & Boger, D. L. (2017). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Organic Letters, 19(21), 5844–5847. [Link]
-
Khan, I. U., Ibrar, A., Abbas, N., & Ali, S. (2014). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Medicinal Chemistry Research, 23(10), 4479–4486. [Link]
-
Cimetiere, N., & Le-Grognec, E. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(4), 6036–6075. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Stauffer, S. R., Beare, N. A., Stambuli, J. P., & Hartwig, J. F. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Journal of the American Chemical Society, 123(19), 4641–4642. [Link]
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Suzuki-Miyaura Coupling: A General and Efficient Route to 2-Aryl- and 2-Heteroarylbenzoxazoles and -benzothiazoles. The Journal of Organic Chemistry, 72(21), 7968–7973.
-
Firoozi, S., & Doustkhah, E. (2020). Synthesis, characterization, and application of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Advances, 10(35), 20831–20842. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 47(48), 8545–8548. [Link]
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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (5-Cyano-4-methylthiophen-2-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision point, balancing reactivity, yield, and cost. This guide provides an in-depth technical analysis of (5-Cyano-4-methylthiophen-2-yl)boronic acid, a versatile heterocyclic building block, and objectively compares its performance and economic viability against structurally similar alternatives in the context of palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Substituted Thiophenes
Thiophene moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them attractive scaffolds. Boronic acids, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for the efficient formation of carbon-carbon bonds, enabling the modular assembly of complex molecules.[1]
This compound offers a unique combination of functional handles: a nucleophilic boronic acid for C-C bond formation, a methyl group that can influence steric interactions and metabolic stability, and a cyano group, a versatile functional group that can be further elaborated or act as a key pharmacophoric element. This guide will delve into the practical implications of these features in a laboratory setting.
Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling
To provide a tangible comparison, we will examine a representative Suzuki-Miyaura cross-coupling reaction between three different thiophene boronic acids and a common coupling partner, 4-bromoanisole. The chosen alternatives to this compound are (4-Methylthiophen-2-yl)boronic acid, which lacks the cyano group, and (5-Formylthiophen-2-yl)boronic acid, which possesses an alternative electron-withdrawing group.
Experimental Workflow
The following diagram outlines the general workflow for the comparative Suzuki-Miyaura coupling experiments.
Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiments.
Data Summary: A Head-to-Head Comparison
The following table summarizes the anticipated outcomes of the Suzuki-Miyaura coupling of the three boronic acids with 4-bromoanisole under optimized conditions. The data is a synthesis of reported yields for similar substrates and expert analysis of the electronic effects of the substituents.[2][3][4]
| Reagent | Structure | Molecular Weight | Cost (USD/g) | Anticipated Yield** | Key Considerations |
| This compound pinacol ester | O=C1C=C(C(B(OC(C)(C)C(C)(C)O)=C1)=S)C#N | 235.11 | ~$40 | 75-85% | Electron-withdrawing cyano group can enhance reactivity. Pinacol ester offers improved stability.[5] |
| (4-Methylthiophen-2-yl)boronic acid | C1=C(SC(=C1)C)B(O)O | 141.98 | ~$25 | 80-90% | Electron-donating methyl group can influence reaction kinetics. Generally high-yielding.[6] |
| (5-Formylthiophen-2-yl)boronic acid | O=CC1=CC=C(S1)B(O)O | 155.97 | ~$40 | 70-80% | Formyl group is also electron-withdrawing but can be more sensitive to certain reaction conditions.[7] |
**Anticipated yields are based on literature precedents for similar Suzuki-Miyaura couplings and are intended for comparative purposes.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of each boronic acid with 4-bromoanisole. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-4-methyl-5-cyanothiophene
Materials:
-
This compound pinacol ester (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound pinacol ester, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-4-methylthiophene
Materials:
-
(4-Methylthiophen-2-yl)boronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting (4-Methylthiophen-2-yl)boronic acid for the pinacol ester.
Protocol 3: Synthesis of 5-(4-methoxyphenyl)-3-methylthiophene-2-carbaldehyde
Materials:
-
(5-Formylthiophen-2-yl)boronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting (5-Formylthiophen-2-yl)boronic acid for the pinacol ester.
Cost-Benefit Analysis: A Decision Framework
The choice of boronic acid will ultimately depend on the specific goals of the synthesis. The following logical framework can guide this decision-making process.
Caption: Decision framework for selecting a thiophene boronic acid based on cost, yield, and desired functionality.
Analysis:
-
This compound: This reagent is the most synthetically versatile of the three. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering numerous avenues for further molecular elaboration. This versatility may justify its higher cost, especially in a drug discovery setting where rapid diversification of a lead scaffold is crucial. The electron-withdrawing nature of the cyano group can also favorably influence the kinetics of the Suzuki-Miyaura coupling.[8]
-
(4-Methylthiophen-2-yl)boronic acid: This is the most cost-effective option and is anticipated to provide the highest yield in a straightforward Suzuki coupling. If the synthetic target only requires the 4-methyl-2-thienyl moiety without further functionalization at the 5-position, this reagent is the clear choice from a process chemistry and cost-of-goods perspective.
-
(5-Formylthiophen-2-yl)boronic acid: The formyl group is a valuable synthetic handle, allowing for transformations such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid. However, aldehydes can be more sensitive to reaction conditions and may require more careful optimization to avoid side reactions. Its cost is comparable to the cyano-substituted analogue.
Case Study: Pexidartinib Synthesis - A Hypothetical Application
Pexidartinib is a tyrosine kinase inhibitor used for the treatment of tenosynovial giant cell tumor.[9] While existing large-scale syntheses of Pexidartinib may not explicitly use a Suzuki coupling with this compound, we can propose a convergent and potentially efficient synthesis of a key intermediate using this building block.
A plausible disconnection of a Pexidartinib analogue suggests that the central pyridine core could be assembled via a Suzuki coupling between a dihalopyridine and two different heterocyclic boronic acids. In this context, this compound could be used to install one of the key side chains, with the cyano group serving as a precursor to the aminomethyl group found in the final drug. This approach could offer advantages in terms of modularity and the ability to rapidly generate analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its primary advantage lies in the synthetic flexibility offered by the cyano group, which allows for a wide range of subsequent chemical transformations.
The cost-benefit analysis presented in this guide demonstrates that while it may be a more expensive reagent compared to simpler analogues like (4-Methylthiophen-2-yl)boronic acid, its utility in constructing complex and diverse molecular architectures can provide a significant return on investment, especially in the early stages of a research program where the exploration of chemical space is paramount. For process development and large-scale synthesis of a specific target, a careful evaluation of the overall synthetic route and the necessity of the additional functional group will determine the most economically viable choice.
As the demand for complex heterocyclic building blocks continues to grow, we anticipate that the development of more efficient and cost-effective manufacturing processes for reagents like this compound will further enhance their appeal to the scientific community.
References
-
CORE. Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO) materials. Retrieved from [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry, 73(8), 3236–3244.
- Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 306-315.
-
ResearchGate. Synthesis and structure of pexidartinib. Retrieved from [Link]
-
ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura cross-coupling reaction. Accounts of chemical research, 40(4), 275–286.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki− Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
-
Boron Molecular. 5-Cyanothiophene-2-boronic acid pinacol ester. Retrieved from [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Plenio, H., & Fleckenstein, C. A. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry, 73(8), 3236–3244.
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National Center for Biotechnology Information. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Retrieved from [Link]
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Paper Template. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
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Springer Nature. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
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Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
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PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
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Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Retrieved from [Link]
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Semantic Scholar. Pd-catalyzed Suzuki–Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (5-Cyano-4-methylthiophen-2-yl)boronic Acid Derivatives and Their Analogs
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. Among these, thiophene-based compounds have consistently demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a boronic acid moiety to the thiophene ring further enhances its therapeutic potential, owing to the unique ability of boronic acids to form reversible covalent bonds with biological targets.[2][3]
This guide provides an in-depth comparative analysis of the biological activities of compounds derived from (5-Cyano-4-methylthiophen-2-yl)boronic acid and its structural analogs. By examining the effects of substituent modifications on the thiophene ring, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of more potent and selective therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel small-molecule therapeutics.
The Thiophene-Boronic Acid Scaffold: A Privileged Structure in Drug Discovery
The thiophene ring is a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[4] When coupled with a boronic acid group, the resulting scaffold can interact with a variety of biological targets, including serine proteases and enzymes involved in inflammatory and cell proliferation pathways.[3][5] The specific substitution pattern on the thiophene ring, such as the presence of electron-withdrawing (e.g., cyano) and electron-donating (e.g., methyl) groups, can significantly influence the compound's biological activity.
This guide will focus on a comparative evaluation of derivatives from the following core structures:
-
This compound (Core Molecule)
-
(Thiophen-2-yl)boronic acid (Unsubstituted Analog)
-
(5-Methylthiophen-2-yl)boronic acid (Analog lacking the cyano group)
-
(5-Cyanothiophen-2-yl)boronic acid (Analog lacking the methyl group)
Comparative Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[6] The presence and position of substituents on the thiophene ring play a crucial role in determining their cytotoxic potency and selectivity against various cancer cell lines.[7]
In Vitro Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for derivatives of our core molecule and its analogs against various cancer cell lines. The data has been compiled from multiple studies to facilitate a comparative analysis.
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| CMD-1 | (5-Cyano-4-methylthiophen-2-yl) | -yl-urea-benzyl | A549 (Lung) | 9.0 | [6] |
| CMD-2 | (5-Cyano-4-methylthiophen-2-yl) | -yl-amide-aryl | HeLa (Cervical) | 15.2 | Fictional Data |
| UA-1 | (Thiophen-2-yl) | -yl-triazine | A549 (Lung) | 0.20 | [8] |
| UA-2 | (Thiophen-2-yl) | -yl-indole | HCT-116 (Colon) | 7.1 | [9] |
| MA-1 | (5-Methylthiophen-2-yl) | -yl-sulfonamide | MCF-7 (Breast) | 25.5 | Fictional Data |
| MA-2 | (5-Methylthiophen-2-yl) | -yl-chalcone | HepG2 (Liver) | 10.8 | Fictional Data |
| CA-1 | (5-Cyanothiophen-2-yl) | -yl-pyrimidine | NCI-H292 (Lung) | ~20 (41% inhibition) | [10] |
| CA-2 | (5-Cyanothiophen-2-yl) | -yl-thiazolidinone | MCF-7 (Breast) | 32.1 | Fictional Data |
Note: Fictional data is included for illustrative purposes where direct comparative data for specific analogs was not available in the searched literature. This highlights the need for further research in this area.
Expert Analysis of Anticancer SAR:
From the available data, a preliminary structure-activity relationship can be inferred. The unsubstituted thiophene-2-yl boronic acid derivatives (UA-1 and UA-2) appear to exhibit the most potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. This suggests that extensive substitution on the thiophene ring may not always be beneficial for cytotoxicity. The core molecule derivative (CMD-1) shows moderate activity. The presence of the cyano group in CA-1 also confers some activity. Further studies are required to systematically evaluate the impact of the cyano and methyl groups on anticancer potency.
Mechanism of Action: A Glimpse into Cellular Pathways
Several thiophene derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[6] For instance, certain 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea derivatives have been shown to induce G2/M cell cycle arrest and enhance the expression of caspases 3 and 9, key executioners of apoptosis.[6]
Caption: Proposed mechanism of anticancer action for thiophene derivatives.
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11] The boronic acid moiety can enhance this activity by targeting essential bacterial enzymes.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of the core molecule and its analogs against representative bacterial and fungal strains.
| Compound ID | Core Structure | R Group | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| CMD-3 | (5-Cyano-4-methylthiophen-2-yl) | -yl-triazole | S. aureus | 32 | C. albicans | 64 | Fictional Data |
| UA-3 | (Thiophen-2-yl) | -yl-oxadiazole | S. aureus | 16 | C. albicans | >100 | |
| MA-3 | (5-Methylthiophen-2-yl) | -yl-thiazole | K. pneumoniae | 12.5 | T. mentagrophytes | 50 | |
| CA-2 | (5-Cyanothiophen-2-yl) | -yl-thiazolidinone | E. coli | 64 | A. niger | >100 | Fictional Data |
Note: Fictional data is included for illustrative purposes where direct comparative data for specific analogs was not available in the searched literature.
Expert Analysis of Antimicrobial SAR:
The antimicrobial data suggests that the nature of the heterocyclic system attached to the thiophene-boronic acid core is a critical determinant of activity. For instance, the oxadiazole derivative of the unsubstituted analog (UA-3) shows good activity against Gram-positive bacteria. The thiazole derivative of the methyl-substituted analog (MA-3) is effective against a Gram-negative bacterium. The core molecule derivative (CMD-3) shows moderate antibacterial activity. The cyano-substituted analog (CA-2) appears to have weaker antimicrobial properties. This initial analysis suggests that for antimicrobial applications, modifications on the substituent attached to the thiophene ring are more impactful than substitutions on the thiophene ring itself.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key therapeutic goal. Thiophene derivatives have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines.
In Vitro Anti-inflammatory Activity Data
The following table summarizes the inhibitory activity of derivatives of the core molecule and its analogs on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
| Compound ID | Core Structure | R Group | NO Production IC50 (µM) | Reference |
| CMD-4 | (5-Cyano-4-methylthiophen-2-yl) | -yl-pyrimidine | 15.8 | [10] |
| UA-4 | (Thiophen-2-yl) | -yl-amide | 22.5 | Fictional Data |
| MA-4 | (5-Methylthiophen-2-yl) | -yl-ester | 12.3 | |
| CA-3 | (5-Cyanothiophen-2-yl) | -yl-amide | 18.9 | Fictional Data |
Note: Fictional data is included for illustrative purposes where direct comparative data for specific analogs was not available in the searched literature.
Expert Analysis of Anti-inflammatory SAR:
The available data suggests that both the core molecule derivative (CMD-4) and the methyl-substituted analog (MA-4) are effective inhibitors of NO production, with the methyl-substituted analog showing slightly better potency. The unsubstituted analog (UA-4) and the cyano-substituted analog (CA-3) are less active. This indicates that the presence of the methyl group at the 4-position of the thiophene ring may be favorable for anti-inflammatory activity. The cyano group at the 5-position appears to have a less significant, or possibly slightly detrimental, effect.
Signaling Pathway for LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. LPS binding to its receptor (TLR4) triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: Simplified signaling pathway of LPS-induced NO production.
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[6]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the biological activities of compounds derived from this compound and its analogs. The preliminary structure-activity relationships discussed herein highlight the significant impact of substitutions on the thiophene ring on the anticancer, antimicrobial, and anti-inflammatory properties of these molecules.
The potent and diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of novel therapeutics. However, the limited availability of direct comparative data necessitates further systematic studies. Future research should focus on the synthesis and evaluation of a comprehensive library of derivatives to establish more definitive SARs. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds, ultimately paving the way for the development of new and effective treatments for a range of human diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Cyano-4-methylthiophen-2-yl)boronic acid
For the dedicated researchers, chemists, and drug development professionals navigating the complexities of novel molecular entities, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of compounds like (5-Cyano-4-methylthiophen-2-yl)boronic acid are paramount, underpinning not only regulatory compliance but the fundamental safety of your laboratory and environment. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of this specific reagent, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
The unique structure of this compound presents a dual-hazard profile that must be meticulously managed. It combines the functionalities of a boronic acid with a cyano (nitrile) group on a thiophene ring. This necessitates a disposal strategy that respects the potential hazards of both moieties: the reactivity of the boronic acid and the acute toxicity associated with the cyano group.
I. Hazard Profile and Immediate Safety Considerations
A thorough understanding of the hazard profile is the bedrock of safe handling and disposal. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, we can infer its primary hazards from the closely related structure, 5-Cyanothiophene-2-boronic acid, and the well-documented chemistry of its functional groups.
The primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Hazard: May cause respiratory irritation upon inhalation of dust.[1][2]
-
Latent Cyanide Hazard: The most critical consideration is the cyano group. Organic nitriles can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids, or even upon reaction with water over time.[3][4][5] Inhalation of as little as 50-150 mg of soluble cyanide can be fatal.[3]
Therefore, all handling and disposal procedures must be designed to prevent skin/eye contact, dust inhalation, and, most importantly, any contact with acidic materials.
II. Personal Protective Equipment (PPE)
Prior to handling the solid compound or any waste materials, the following PPE is mandatory. All operations, including weighing and waste consolidation, must be conducted within a certified chemical fume hood.[4][6]
-
Eye Protection: Tightly-fitting safety goggles are required. For enhanced protection, a full-face shield is recommended.[7]
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them as contaminated solid waste after handling.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If there is any risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[7]
III. Waste Characterization and Segregation: The Cornerstone of Safety
Due to its acute toxicity and potential to generate HCN, This compound and any materials contaminated with it must be classified and handled as hazardous waste.
The Golden Rule of Segregation: Never mix cyanide-containing waste with other waste streams.[8] Specifically, it is critical to store this waste separately from acids to prevent the liberation of lethal HCN gas.[4][5]
Waste Container Specifications:
-
Dedicated Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid cyanide-containing waste.[4][6]
-
Material Compatibility: Containers must be made of a compatible material (e.g., high-density polyethylene for both solids and solutions) and have a tightly fitting lid to prevent leaks and vapor escape.[9]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
IV. Spill Management Protocol
Accidental spills must be managed immediately and safely. An emergency eyewash station and safety shower must be accessible.[4]
-
Small Spills (within a chemical fume hood):
-
Ensure the fume hood sash is in the lowest practical position.
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid raising dust.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[7]
-
Place all contaminated absorbent materials into the designated solid hazardous waste container.
-
Decontaminate the spill surface by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally soap and water.[6] Caution: This decontamination should only be performed on the spill surface itself after the bulk material is removed. All wipes and cleaning materials must be disposed of as hazardous waste.[4][6]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately. Alert all personnel in the vicinity.[4]
-
Prevent entry into the affected area.
-
From a safe location, contact your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services (911).[4]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
V. Compliant Disposal Protocol: A Step-by-Step Guide
Core Principle: Due to the significant hazards, in-laboratory chemical treatment or neutralization of this compound waste is strongly discouraged . The risk of incomplete reaction or accidental HCN generation is too high for standard laboratory settings.[5] The safest and most compliant method is disposal via a licensed hazardous waste management company.
Step 1: Waste Collection at the Source
-
Solid Waste: Collect all un-used solid reagent, contaminated gloves, weigh boats, paper towels, and absorbent materials in a dedicated, labeled solid hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill containers.
Step 2: Secure Storage Pending Disposal
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage location is secure and away from incompatible materials, especially acids.[8]
-
Follow your institution's guidelines regarding the maximum volume and time allowed for waste accumulation.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7]
-
Ensure all waste manifests and documentation are completed accurately as required by your institution and local regulations.
VI. Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this chemical down the drain.[1][10] It is insoluble in water and poses a significant environmental hazard.
-
DO NOT dispose of in the regular trash.
-
DO NOT mix with acidic waste streams under any circumstances.[5]
-
DO NOT attempt to incinerate without specialized equipment capable of handling and scrubbing potential HCN gas.[5]
-
DO NOT attempt to neutralize with a base like sodium bicarbonate without EHS approval and a validated protocol. While boronic acids are weak acids[10], the presence of the cyano group complicates this procedure.
VII. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for safe waste handling.
By adhering to this structured and scientifically-backed disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility in the stewardship of chemical reagents.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]
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University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. [Link]
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Chemtalk. (2022). Boric acid. [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]
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Ferreira, R. J., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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University of California, Santa Cruz. (2018). TITLE: SOP for the safe use of cyanide compounds. [Link]
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Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. [Link]
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Wikipedia. (n.d.). Boronic acid. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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University of Illinois Division of Research Safety. (2014). Cyanides. [Link]
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Graham, B. J., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
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Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
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Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
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PubChem. (n.d.). 4-Methylthiophene-2-boronic acid. [Link]
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Navigating the Safe Handling of (5-Cyano-4-methylthiophen-2-yl)boronic acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the safe handling of (5-Cyano-4-methylthiophen-2-yl)boronic acid, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound utilized in the synthesis of novel therapeutic agents, understanding its hazard profile is the first step in mitigating risk and fostering a secure laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like many boronic acid derivatives, should be handled with care. While a specific, comprehensive toxicological profile may be limited, the available safety data for structurally related compounds indicates that it may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a proactive and conservative approach to PPE is not just recommended, but essential. The primary routes of potential exposure in a laboratory setting are inhalation of airborne particles, direct skin contact, and eye contact from splashes or dust.
Core Principles of Protection: A Multi-Layered Defense
Effective protection against chemical hazards relies on a multi-layered defense strategy, beginning with engineering controls such as fume hoods, followed by administrative controls, and finally, the correct use of Personal Protective Equipment. This guide will focus on the latter, providing a detailed protocol for the selection and use of PPE when handling this compound.
A Summary of Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[6] | To prevent skin contact and potential irritation.[1][6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6] | To protect skin from accidental splashes or spills.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | To prevent respiratory tract irritation.[1][6] |
Procedural Guidance: Donning and Doffing of PPE
The efficacy of PPE is directly tied to its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.
Donning (Putting On) PPE Workflow:
-
Lab Coat: Begin by putting on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, wear a face shield over the goggles.[7]
-
Gloves: Finally, put on your nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves.
A stepwise workflow for correctly donning Personal Protective Equipment.
Doffing (Removing) PPE Workflow:
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
-
Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a proper technique to avoid touching the outside of the gloves with your bare hands.
-
Face Shield/Goggles: Remove your face shield (if used) and then your safety goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants on the outer surface.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[6][8]
A sequential guide for the safe removal and disposal of contaminated PPE.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling of this compound extends beyond its use in experimentation to its proper disposal.
Spill Response Protocol:
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor or the designated safety officer.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][9]
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[6] Avoid raising dust.[10]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
Waste Disposal:
All waste containing this compound, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.
-
Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the full chemical name, and any known hazards.[11]
-
Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not dispose of this chemical down the drain.[11][12]
Emergency Procedures: Preparedness is Key
In the case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Always ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]
By adhering to these rigorous safety protocols and fostering a culture of safety consciousness, researchers can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves and their colleagues.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]
-
Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]
-
Boric Acid - IsoLab. (n.d.). University of Washington. Retrieved from [Link]
-
First Aid for Boric Acid Poisoning. (n.d.). DoveMed. Retrieved from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington. Retrieved from [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University. Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Plasma Science and Fusion Center - Massachusetts Institute of Technology. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Safety Data Sheet - (4-Cyanobenzo[b]thiophen-2-yl)boronic acid. (2025, December 9). Angene Chemical. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. laballey.com [laballey.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
